molecular formula C7H8N2O2 B1439338 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde CAS No. 933752-21-7

2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde

Numéro de catalogue: B1439338
Numéro CAS: 933752-21-7
Poids moléculaire: 152.15 g/mol
Clé InChI: LQRAJZOJRAQCMZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-3-7-5-4-11-2-1-6(5)8-9-7/h3H,1-2,4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRAJZOJRAQCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Pharmacological Versatility of 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde Derivatives: Mechanisms, Targets, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its rigid, hydrogen-bond-rich geometry that mimics native biological substrates[1]. Specifically, the 3-carbaldehyde derivative serves as a highly reactive, versatile electrophilic building block. By leveraging the aldehyde moiety, medicinal chemists can rapidly synthesize Schiff bases, hydrazones, chalcones, and fused amides.

These derivatizations extend the pharmacophore, allowing the molecule to probe deep into the hydrophobic pockets of target proteins. Recent literature and patent landscapes highlight three primary pharmacological axes for these derivatives:

  • Androgen Receptor (AR) Antagonism: For the treatment of Castration-Resistant Prostate Cancer (CRPC)[2].

  • Glucosylceramide Synthase (GCS) Inhibition: For modulating sphingolipid metabolism in lysosomal storage diseases and oncology[3].

  • Multitarget Cytotoxicity & Enzyme Inhibition: Including DNA intercalation and α-glucosidase inhibition via chalcone hybrids[4], as well as direct apoptosis induction in cancer cell lines via indolyl substitutions[5].

Core Mechanisms of Action

Androgen Receptor (AR) Antagonism

In the progression of prostate cancer, tumors often mutate to become resistant to first-generation anti-androgens, necessitating nonsteroidal antagonists that retain efficacy in AR-overexpressing cells[2]. Tetrahydropyrano-pyrazole carboxamide and hydrazone derivatives bind competitively to the AR ligand-binding domain (LBD).

Unlike native androgens (e.g., DHT) that induce a conformational change leading to nuclear translocation and DNA binding, these bulky derivatives stabilize an inactive conformation of the AR. This prevents the recruitment of co-activators, thereby halting the transcription of genes responsible for prostate cancer cell proliferation[2].

AR_Pathway Testosterone Native Androgens (Testosterone / DHT) AR_Cytosol Cytosolic Androgen Receptor (AR) Testosterone->AR_Cytosol Activates AR_Nucleus Nuclear Translocation (Blocked) AR_Cytosol->AR_Nucleus Normal Pathway Derivative Pyrano-Pyrazole Derivative Derivative->AR_Cytosol Competitive Antagonism Gene_Expr Tumor Proliferation (Halted) AR_Nucleus->Gene_Expr Transcription

Fig 1: Mechanism of AR antagonism by pyrano-pyrazole derivatives blocking nuclear translocation.

Glucosylceramide Synthase (GCS) Inhibition

GCS is the enzyme responsible for converting ceramide into glucosylceramide. In many cancers, GCS is overexpressed to clear pro-apoptotic ceramide from the cell, conferring multi-drug resistance[3].

Derivatives synthesized from the 3-carbaldehyde precursor (specifically fused pyrazole amides utilizing diazepane or diazabicyclo rings) act as potent, competitive inhibitors of GCS[3]. By blocking this glycosylation event, the derivatives force an intracellular accumulation of ceramide, which acts as a secondary messenger to trigger the intrinsic apoptotic pathway.

GCS_Pathway Ceramide Ceramide (Pro-apoptotic) GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Substrate Apoptosis Cancer Cell Apoptosis Ceramide->Apoptosis Accumulation GlcCer Glucosylceramide (Pro-survival) GCS->GlcCer Glycosylation Inhibitor Pyrazole Amide Analog Inhibitor->GCS Inhibits

Fig 2: GCS inhibition pathway leading to ceramide-induced apoptosis in cancer cells.

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate rational drug design, the following table synthesizes the quantitative performance of various 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives across different targets.

Derivative ClassPrimary Target / AssayCell Line / EnzymePotency (IC50 / MIC)Key Structural Feature
Indolyl-substituted Cell Viability (MTT)MCF-7, PC-37.01–14.31 µMIndole ring at C3 via domino synthesis[5]
Pyrazole Amides GCS InhibitionLipidomics Assay< 100 nMDiazepane/Diazabicyclo amine coupling[3]
Carboxamides AR AntagonismAR Reporter CellsHigh affinity5-12 membered heterocyclic ring at R9[2]
Chalcone Hybrids α-GlucosidaseEnzymatic Assay~50 µMα,β-unsaturated ketone from carbaldehyde[4]

Self-Validating Experimental Protocols

As application scientists, we must ensure that our assays are robust against false positives (e.g., pan-assay interference compounds or generic cytotoxicity). The following protocols are designed as self-validating systems.

Protocol A: Synthesis of Hydrazone Derivatives via Microwave Irradiation

Causality: Microwave-assisted synthesis is chosen over traditional reflux to minimize the degradation of the sensitive tetrahydropyran ring while maximizing the yield of the thermodynamically stable E-isomer of the hydrazone[4].

  • Reaction Setup: Dissolve 1.0 eq of 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde and 1.1 eq of the target hydrazine/amine in absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing its electrophilicity.

  • Irradiation: Subject the mixture to microwave irradiation (300 W, 80°C) for 15–20 minutes.

  • Validation Checkpoint (In-Process): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the aldehyde spot (visualized with 2,4-DNP stain) confirms conversion.

  • Purification: Cool to 4°C to induce crystallization. Filter and wash with cold ethanol.

  • Validation Checkpoint (Analytical): Confirm structure via 1 H-NMR. The diagnostic azomethine proton (-CH=N-) should appear as a sharp singlet between δ 8.0–8.5 ppm.

Protocol B: Orthogonal AR Antagonism Reporter Assay

Causality: To prove true AR antagonism rather than generic cell death, we utilize a dual-luciferase reporter system. The Firefly luciferase is driven by an AR-response element (ARE), while the Renilla luciferase is driven by a constitutive promoter (CMV) to normalize for cell viability and transfection efficiency.

  • Cell Culture: Seed LNCaP cells (AR-positive) in 96-well plates at 1×104 cells/well in charcoal-stripped serum to remove endogenous androgens.

  • Transfection: Co-transfect cells with ARE-Firefly and CMV-Renilla plasmids using Lipofectamine 3000.

  • Treatment: After 24h, pre-treat cells with the synthesized pyrazole derivatives (0.1 nM to 10 µM) for 1 hour.

  • Stimulation: Add 1 nM DHT (Dihydrotestosterone) to stimulate AR activity.

  • Quantification: After 24h, lyse cells and read luminescence using a Dual-Glo assay kit.

  • Validation Checkpoint: Calculate the Firefly/Renilla ratio. A decrease in this ratio confirms specific AR antagonism. If both signals drop equally, the compound is merely cytotoxic.

Protocol C: LC-MS/MS Lipidomic Profiling for GCS Activity

Causality: Enzymatic assays using artificial fluorescent substrates can yield false positives. Measuring the endogenous ratio of Ceramide to Glucosylceramide via LC-MS/MS provides a biologically relevant, self-normalizing readout of GCS inhibition[3].

  • Incubation: Treat target cancer cells (e.g., HeLa) with the pyrazole amide derivative for 48 hours.

  • Lipid Extraction: Harvest cells and perform a modified Bligh-Dyer extraction (Chloroform:Methanol:Water). Spike in C17-Ceramide and C17-Glucosylceramide as internal standards to account for extraction loss.

  • LC-MS/MS Analysis: Inject the organic phase onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Validation Checkpoint: Calculate the [Ceramide]/[Glucosylceramide] ratio. A successful GCS inhibitor will show a dose-dependent spike in this ratio compared to the vehicle control. Use Eliglustat (a known GCS inhibitor) as a positive control to validate assay dynamic range.

Workflow Step1 1. Microwave Synthesis Step2 2. LC-MS & NMR Validation Step1->Step2 QC Step3 3. Target Assays (AR / GCS) Step2->Step3 >95% Purity Step4 4. Orthogonal Counter-Screens Step3->Step4 Hit Triage

Fig 3: Self-validating experimental workflow from synthesis to orthogonal screening.

Sources

Spectroscopic and Mass Spectrometric Characterization of 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Pyranopyrazoles

The fusion of pyran and pyrazole rings creates the pyranopyrazole scaffold, a privileged structure in medicinal chemistry.[4] These compounds have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The specific substitution pattern and functionalization of the pyranopyrazole core are critical determinants of its biological efficacy. The title compound, 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde, features a reactive carbaldehyde group, making it a valuable intermediate for the synthesis of a diverse library of derivatives through further chemical modifications. Accurate spectroscopic and spectrometric characterization is paramount for the unambiguous identification and purity assessment of this and related compounds.

Synthesis Pathway: A Proposed Route

A plausible and efficient method for the synthesis of the 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole core involves a one-pot, multi-component reaction.[6] This approach is favored for its atom economy and operational simplicity, aligning with the principles of green chemistry.[6] A proposed synthetic route to an ester precursor of the title compound is outlined in a patent, which involves the reaction of diethyl oxalate and tetrahydropyranone, followed by cyclization with hydrazine hydrate.[7] Subsequent hydrolysis and functional group manipulation would lead to the target carbaldehyde.

Experimental Protocol: Synthesis of the Pyrano[4,3-c]pyrazole Core

  • Reaction Setup: To a solution of an appropriate β-keto-tetrahydropyran derivative and a suitable hydrazine (e.g., hydrazine hydrate) in a protic solvent such as ethanol, add a catalytic amount of a mild acid or base.

  • Condensation: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the initial condensation and cyclization.

  • Work-up: Upon completion, the reaction is cooled, and the product is precipitated by the addition of water.

  • Purification: The crude product is collected by filtration, washed with a suitable solvent, and purified by recrystallization or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Based on data from related pyranopyrazole systems, the expected ¹H and ¹³C NMR chemical shifts for 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde have been predicted.[8][9][10][11]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the tetrahydropyran and pyrazole rings, as well as the aldehyde proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde-H9.5 - 10.5Singlet-
Pyrazole-NH10.0 - 13.0Broad Singlet-
Pyrano-CH₂3.5 - 4.5Multiplet-
Pyrano-CH₂2.5 - 3.5Multiplet-
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde C=O185 - 195
Pyrazole C3140 - 150
Pyrazole C3a100 - 110
Pyrazole C7a155 - 165
Pyrano C460 - 70
Pyrano C660 - 70
Pyrano C720 - 30

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[8]

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: For unambiguous assignment of all proton and carbon signals, it is recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will likely be influenced by the stability of the pyranopyrazole core and the presence of the carbaldehyde group.[12]

Table of Predicted Mass Spectral Data

m/z Value Proposed Fragment Fragmentation Pathway
[M]⁺Molecular Ion-
[M-1]⁺Loss of H radicalα-cleavage at the aldehyde
[M-29]⁺Loss of CHO radicalCleavage of the aldehyde group
[M-N₂]⁺Loss of NitrogenCharacteristic of pyrazoles[12][13]

Experimental Protocol: Mass Spectrometry Analysis

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce a protonated molecule [M+H]⁺.[5]

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.[14]

  • Tandem MS (MS/MS): To study the fragmentation pathways, tandem mass spectrometry experiments should be performed. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualization of Key Data

Molecular Structure

cluster_0 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde C3 C C3a C C3->C3a CHO_C C C3->CHO_C N2 N C3a->N2 N1 N N2->N1 C7a C N1->C7a C7a->C3a C7 CH₂ C7a->C7 C6 CH₂ C7->C6 O5 O C6->O5 C4 CH₂ O5->C4 C4->C3a CHO_H H CHO_C->CHO_H CHO_O O CHO_C->CHO_O M [M]⁺˙ M-1 [M-1]⁺ M->M-1 -H• M-29 [M-29]⁺ M->M-29 -CHO• M-N2 [M-N₂]⁺˙ M->M-N2 -N₂

Caption: Predicted major fragmentation pathways.

Conclusion

This technical guide provides a predictive but scientifically grounded overview of the NMR and mass spectral data for 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde. By leveraging data from structurally related compounds, researchers can more efficiently and accurately characterize this and other novel pyranopyrazole derivatives. The provided experimental protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the characterization process. As the field of medicinal chemistry continues to explore the therapeutic potential of pyranopyrazoles, the detailed structural analysis outlined in this guide will be a valuable resource for driving innovation and discovery.

References

  • Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., Khan, M. A., Munawar, M. A., Iqbal, S., & Aslam, N. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
  • EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATEC
  • Synthesis, molecular docking studies, and antimicrobial evaluation of pyrano[2, 3- c]pyrazole derivatives. (2021, March 10). Growing Science.
  • Novel Pyranopyrazoles: Synthesis and Theoretical Studies. (n.d.). PMC.
  • Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. (n.d.). Scholars Research Library.
  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021, November 8). PMC.
  • 1H and 13C NMR study of perdeuter
  • One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. (2021, September 4).
  • Fragmentations of pyrazole derivatives 9 | Download Scientific Diagram. (n.d.).
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023, September 13). MDPI.
  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole deriv
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023, September 13). Semantic Scholar.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018, December 3). IntechOpen.
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. (2022, December 20).
  • Mass Spectrometry: Fragment
  • Pyrano[4,3-c]pyrazole-3-carboxaldehyde, 2,4,6,7-tetrahydro-. (n.d.). NextSDS.
  • CN108546266B - Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid. (n.d.). Google Patents.
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023, October 2). RSC Publishing.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025, December 12).
  • Pyrano[4,3-c]pyrazole-3-carboximidamide, 2,4,6,7-tetrahydro-2-(1-methylethyl)-. (n.d.). Guidechem.

Sources

Physicochemical Profiling and Synthetic Utility of 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Structural characterization, analytical profiling, and synthetic derivatization.

Structural Significance in Modern Drug Discovery

The compound 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde (CAS: 933752-21-7) represents a highly versatile bicyclic scaffold in contemporary medicinal chemistry[1]. As drug discovery moves away from flat, overly lipophilic aromatic rings to improve clinical success rates, the incorporation of sp³-rich systems has become paramount.

This specific scaffold fuses a hydrophilic pyrazole ring—capable of acting as both a hydrogen bond donor and acceptor—with a tetrahydropyran ring. The tetrahydropyran introduces three-dimensional character and an ether oxygen that modulates the molecule's topological polar surface area (TPSA), thereby enhancing aqueous solubility and metabolic stability compared to its carbocyclic analogues. The presence of the 3-carbaldehyde functional group provides a highly reactive electrophilic handle, allowing for rapid diversification into libraries of kinase inhibitors, GPCR ligands, and protein-protein interaction modulators. Related derivatives, such as the 3-carboxylic acid (PubChem CID 22477670)[2] and the unsubstituted core (CAS: 258353-57-0), demonstrate the robust nature of this bicyclic system across various stress conditions.

Quantitative Physicochemical Parameters

Understanding the baseline physicochemical properties is critical before subjecting the scaffold to biological assays or synthetic workflows. The data below synthesizes the calculated and observed metrics for this compound.

PropertyValueMechanistic Implication
Chemical Name 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehydeStandard IUPAC nomenclature.
CAS Registry Number 933752-21-7Unique identifier for procurement and safety tracking[1].
Molecular Formula C₇H₈N₂O₂Indicates a low molecular weight building block.
Molecular Weight 152.15 g/mol Ideal fragment-like size (Rule of 3 compliant).
Topological Polar Surface Area ~54.9 ŲExcellent range for passive membrane permeability and CNS penetration.
Hydrogen Bond Donors 1Provided by the pyrazole N-H.
Hydrogen Bond Acceptors 3Pyrazole N, Pyran O, Aldehyde C=O.
Rotatable Bonds 1Highly rigid core, minimizing entropic penalty upon target binding.

Analytical Profiling Workflows

To ensure the integrity of the scaffold during storage and prior to synthetic deployment, a rigorous analytical profiling workflow must be established.

ProfilingWorkflow A Sample Preparation (Solvent & Buffer Selection) B LC-MS/MS Analysis (Mass & Purity) A->B C NMR Spectroscopy (Structural Elucidation) A->C D Thermal Analysis (DSC/TGA for Stability) A->D E Data Synthesis & Physicochemical Report B->E C->E D->E

Workflow for the physicochemical profiling of the pyrazole-3-carbaldehyde scaffold.

Self-Validating LC-MS/MS Protocol

Objective: Confirm molecular mass and assess purity while preventing on-column aldehyde hydration. Causality: The pyrazole ring is mildly basic, while the aldehyde is susceptible to forming a gem-diol (hydrate) in highly aqueous, neutral environments. Using a slightly acidic mobile phase ensures the pyrazole is protonated for optimal positive electrospray ionization (+ESI) while kinetically disfavoring hydrate formation during the chromatographic run.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile (MeCN). Do not use water or methanol as the primary diluent to avoid premature hydration or hemiacetal formation.

  • Column Selection: Equip the system with a C18 column featuring polar end-capping (e.g., Waters Acquity UPLC HSS T3, 2.1 x 50 mm, 1.8 µm). This retains the relatively polar scaffold (TPSA ~54.9 Ų) better than standard C18.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (FA).

    • Solvent B: Acetonitrile + 0.1% FA.

  • Gradient: Run a fast gradient from 5% B to 95% B over 3.5 minutes at a flow rate of 0.6 mL/min.

  • Validation Check: Self-Validating Step: Before running the sample, inject a blank (MeCN) followed by a known standard (e.g., caffeine, m/z 195.1) to verify column equilibration and mass spectrometer calibration.

  • Data Acquisition: Monitor +ESI. The expected parent ion is [M+H]⁺ at m/z 153.1.

NMR Spectroscopy Protocol (Addressing Tautomerism)

Causality: Pyrazoles undergo rapid annular tautomerism (prototropic shift between the 1H and 2H positions) at room temperature. In standard NMR solvents like CDCl₃, this dynamic process often results in severe broadening of the pyrazole carbon and adjacent proton signals, complicating structural verification. Solution: Using a strongly hydrogen-bonding solvent like DMSO-d₆ locks the tautomeric equilibrium by solvating the N-H proton, thereby sharpening the signals.

Step-by-Step Methodology:

  • Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

  • Acquire the ¹H-NMR spectrum at 400 MHz or higher.

  • Expected Signals:

    • Aldehyde proton: Sharp singlet near δ 9.8–10.2 ppm.

    • Pyrazole N-H: Broad singlet near δ 13.0–13.5 ppm (exchangeable with D₂O).

    • Pyran aliphatic protons: Multiplets between δ 2.5–4.8 ppm.

  • Validation Check: Add a drop of D₂O to the NMR tube and re-acquire the spectrum. The disappearance of the peak at δ 13.0–13.5 ppm confirms the assignment of the exchangeable pyrazole proton.

Synthetic Derivatization Strategies

The 3-carbaldehyde group is a privileged synthetic node. It can be oxidized to a carboxylic acid for amide couplings, olefinated via Wittig chemistry to extend lipophilicity, or subjected to reductive amination to install basic amine side chains.

Derivatization Core 2,4,6,7-Tetrahydropyrano [4,3-c]pyrazole-3-carbaldehyde RedAm Reductive Amination (NaBH(OAc)3, Amine) Core->RedAm Wittig Wittig Olefination (Phosphonium Ylide) Core->Wittig Oxidation Pinnick Oxidation (NaClO2, NaH2PO4) Core->Oxidation AmineProd Secondary/Tertiary Amines (Kinase Inhibitor Cores) RedAm->AmineProd AlkeneProd Substituted Alkenes (Lipophilic Extension) Wittig->AlkeneProd AcidProd Carboxylic Acids (Amide Coupling Precursors) Oxidation->AcidProd

Synthetic derivatization pathways for the 3-carbaldehyde functional group.

Self-Validating Reductive Amination Protocol

Objective: Convert the aldehyde into a secondary or tertiary amine. Causality: Imine formation requires mildly acidic conditions (pH 4–5) to activate the aldehyde carbonyl without fully protonating the amine nucleophile. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is chosen over sodium borohydride (NaBH₄) because STAB is sterically hindered and electron-withdrawing. This makes it a mild reducing agent that will not reduce the unreacted starting aldehyde, selectively reacting only with the more electrophilic iminium intermediate.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried flask under nitrogen, dissolve 1.0 equivalent (eq) of 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde (152 mg, 1.0 mmol) in 5 mL of anhydrous Dichloroethane (DCE).

  • Amine Addition: Add 1.2 eq of the desired primary or secondary amine.

  • Acid Catalysis: Add 1.5 eq of glacial acetic acid to adjust the pH to ~4.5. Stir at room temperature for 2 hours to allow imine/iminium formation.

  • Reduction: Add 1.5 eq of STAB (318 mg, 1.5 mmol) in portions over 5 minutes. Stir the suspension at room temperature for 12 hours.

  • Validation Check: Self-Validating Step: Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and inject into the LC-MS. The complete disappearance of the starting material mass (m/z 153.1) and the appearance of the product mass validates reaction completion. If incomplete, add 0.5 eq additional STAB and stir for 2 more hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to yield the pure amine derivative.

Conclusion

The 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde scaffold is a high-value building block that perfectly aligns with modern drug design principles prioritizing sp³ character and controlled physicochemical properties. By adhering to the rigorous, causality-driven analytical and synthetic protocols outlined above, researchers can bypass common pitfalls such as tautomer-induced NMR broadening and aldehyde hydration, ensuring rapid and reliable integration into drug discovery pipelines.

References

  • Title: 1H,4H,6H,7H-pyrano(4,3-c)pyrazole-3-carboxylic acid Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Pyrano[4,3-c]pyrazole-3-carboxaldehyde, 2,4,6,7-tetrahydro- Source: NextSDS Chemical Substance Database URL: [Link]

Sources

Methodological & Application

Application Note: Protocol for the Reductive Amination of 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Experimental Protocol

Scientific Context & Strategic Importance

The 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold is a privileged, nitrogen-rich pharmacophore in modern drug discovery. Its unique three-dimensional geometry and hydrogen-bonding potential make it a frequent core in the design of kinase inhibitors, anti-inflammatory agents, and novel anticancer therapeutics[1].

In late-stage lead optimization, the functionalization of this scaffold relies heavily on the 3-carbaldehyde intermediate (CAS: 933752-21-7)[2]. Reductive amination of this specific aldehyde allows medicinal chemists to rapidly append diverse amine side-chains, modulating the target molecule's basicity, solubility, and pharmacokinetic (PK) profile. This application note details a highly optimized, self-validating protocol for this transformation using Sodium Triacetoxyborohydride (STAB).

Mechanistic Insights & Reagent Selection

As a Senior Application Scientist, it is critical to understand the causality behind reagent selection rather than simply following a recipe. Reductive amination is a delicate kinetic race between imine/iminium formation and carbonyl reduction.

  • Why STAB (NaBH(OAc)₃)? STAB is selected over Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) due to its finely tuned hydridic reactivity. The three electron-withdrawing acetoxy ligands stabilize the boron-hydrogen bond, rendering STAB too mild to rapidly reduce the parent aldehyde at room temperature[3]. However, the iminium ion—formed via condensation—is significantly more electrophilic. This differential electrophilicity allows STAB to selectively reduce the iminium intermediate, ensuring high yields while avoiding the highly toxic cyanide byproducts associated with NaBH₃CN[3].

  • The Role of Acetic Acid (AcOH): The pyrazole ring is electron-rich, which can subtly deactivate the adjacent 3-carbaldehyde toward nucleophilic attack. Adding 1.0 equivalent of AcOH serves a dual purpose: it protonates the hemiaminal intermediate to facilitate the elimination of water (driving iminium formation), and it does so without degrading the STAB reagent, which remains stable in weak organic acids.

  • Solvent Selection: 1,2-Dichloroethane (DCE) is the classical and kinetically optimal solvent for STAB reductions[3]. However, due to the toxicity profile of DCE, Dichloromethane (DCM) is utilized in this protocol as a highly effective, modern laboratory substitute.

Mechanism A Aldehyde (Pyrano[4,3-c]pyrazole) C Hemiaminal Intermediate A->C + Amine B Amine (Nucleophile) B->C D Iminium Ion (Electrophile) C->D - H2O (AcOH cat.) E Alkylated Amine (Product) D->E Hydride Transfer F STAB [H- Donor] F->E

Fig 1. Mechanistic causality pathway of STAB-mediated reductive amination.

Quantitative Data & Optimization Parameters

To assist in reaction planning, the following table summarizes the optimized stoichiometric ratios and expected timelines based on the electronic and steric nature of the incoming amine nucleophile.

Amine ClassAmine (eq)STAB (eq)AcOH (eq)Pre-activation TimeReduction TimeExpected Yield
Primary Aliphatic 1.11.50 - 0.530 min2 - 4 h85 - 95%
Secondary Aliphatic 1.21.51.01 h4 - 6 h75 - 90%
Aromatic (Anilines) 1.22.01.0 - 2.02 h8 - 12 h60 - 80%
Sterically Hindered 1.52.02.02 - 4 h12 - 24 h50 - 70%

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By incorporating discrete analytical checkpoints, the chemist maintains absolute control over the reaction trajectory, preventing the blind addition of reagents that leads to irreversible side products.

Materials Required:
  • 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde (1.0 mmol, 152.15 g/mol )

  • Target Amine (1.1 - 1.2 mmol)

  • Sodium Triacetoxyborohydride, STAB (1.5 mmol, 317.9 g/mol )

  • Glacial Acetic Acid (1.0 mmol)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (5.0 mL, 0.2 M)

Procedure:

Step 1: Imine Pre-Activation

  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Dissolve the 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde (1.0 mmol) in 5.0 mL of anhydrous DCM.

  • Add the target amine (1.1 - 1.2 mmol) in one portion.

  • Add glacial acetic acid (1.0 mmol) dropwise via syringe.

  • Stir the mixture at room temperature for 1 to 2 hours (refer to the optimization table for specific amine classes).

Step 2: Analytical Checkpoint 1 (Self-Validation)

  • Action: Withdraw a 10 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS.

  • Causality: You must confirm the consumption of the aldehyde and the formation of the iminium ion (or its methanol-adduct equivalent). Proceeding to Step 3 before iminium formation will result in STAB directly reducing the aldehyde to the unwanted alcohol byproduct (2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-ylmethanol).

Step 3: Hydride Reduction

  • Once iminium formation is confirmed, cool the reaction flask to 0 °C using an ice bath (optional but recommended to control any exothermic hydrogen gas evolution from trace moisture).

  • Add STAB (1.5 mmol) portionwise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours.

Step 4: Analytical Checkpoint 2

  • Action: Analyze via TLC (e.g., 10% MeOH in DCM) or LC-MS.

  • Causality: Confirm the disappearance of the iminium mass and the appearance of the target alkylated amine mass (M+H)⁺.

Step 5: Quench and Workup

  • Quench the reaction by slowly adding 5.0 mL of saturated aqueous NaHCO₃.

    • Note: This neutralizes the acetic acid and decomposes unreacted STAB, preventing the formation of stable, difficult-to-purify amine-borane complexes.

  • Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (typically utilizing a gradient of DCM to 10% MeOH/DCM with 1% NH₄OH to elute the basic amine).

Workflow Step1 Step 1: Pre-activation Mix Aldehyde, Amine, AcOH in DCM Stir 1-2h at RT Step2 Step 2: Reduction Add STAB (1.5 eq) portionwise Stir 2-12h at RT Step1->Step2 Step3 Step 3: Validation LC-MS / TLC Check Confirm Iminium Consumption Step2->Step3 Step4 Step 4: Quench Add sat. aq. NaHCO3 Neutralize AcOH & STAB Step3->Step4 Step5 Step 5: Isolation DCM Extraction & Flash Chromatography Step4->Step5

Fig 2. Step-by-step experimental and validation workflow for reductive amination.

Troubleshooting & Field-Proven Insights

  • Issue: Over-Alkylation (Dialkylation of Primary Amines)

    • Causality: Primary amines can occasionally form the secondary amine product, which then reacts with another equivalent of aldehyde to form a tertiary amine.

    • Solution: If this occurs, abandon the one-pot STAB method. Instead, use a stepwise approach: form the imine completely in anhydrous Methanol, evaporate the solvent, redissolve, and reduce strictly with 1.0 equivalent of NaBH₄[3].

  • Issue: High Levels of Alcohol Byproduct

    • Causality: The aldehyde is being reduced before the amine can condense.

    • Solution: Ensure the amine is highly nucleophilic. If using an aniline or sterically hindered amine, increase the pre-activation time to 4 hours and add a dehydrating agent (e.g., 3Å molecular sieves) during Step 1 to force iminium formation before STAB is introduced.

References

  • Title: 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile - Guidechem (Related Intermediates)
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Source: researchgate.

Sources

Application Note: In Situ Bioconjugation and In Vitro Cytotoxicity Screening using 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals Document Type: Advanced Protocol & Scientific Rationale Guide

Executive Summary & Chemical Rationale

The pyrazole nucleus is a privileged pharmacophore in medicinal chemistry, heavily represented in FDA-approved drugs spanning anti-inflammatory, antimicrobial, and antineoplastic indications[1]. Among its annulated derivatives, the pyranopyrazole scaffold—specifically the tetrahydropyrano[4,3-c]pyrazole isomer—has emerged as a highly potent structural motif. Recent pharmacological evaluations demonstrate that derivatives of this isomer exhibit significant in vitro antitumor activity against human cancer cell lines, notably MCF-7 (breast) and PC-3 (prostate)[1].

2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde (CAS: 933752-21-7) serves as an ideal electrophilic building block for Fragment-Based Drug Discovery (FBDD)[2]. The 3-carbaldehyde moiety provides a highly reactive handle for rapid diversification into Schiff bases, hydrazones, and oximes. By utilizing an in situ microplate bioconjugation approach, researchers can bypass tedious traditional purification steps, directly generating a focused library of pyranopyrazole derivatives for immediate in vitro target engagement and cytotoxicity screening[3].

Expert Insight: Pyrazoles exhibit annular tautomerism; thus, the 2,4,6,7-tetrahydro and 1,4,6,7-tetrahydro prefixes often refer to the same dynamic system in solution. Maintaining anhydrous storage conditions is critical, as the 3-carbaldehyde group is susceptible to autoxidation, forming the less reactive 2,4,6,7-tetrahydro-pyrano[4,3-c]pyrazole-3-carboxylic acid[4].

Workflow Visualization

G A 2,4,6,7-Tetrahydropyrano [4,3-c]pyrazole-3-carbaldehyde C In Situ Condensation (pH 5.0, 37°C) A->C B Amine / Hydrazine Library B->C D Bioactive Hydrazone / Schiff Base C->D E In Vitro Cytotoxicity (MCF-7, PC-3) D->E F IC50 & SAR Analysis E->F

Workflow for in situ library generation and in vitro screening of pyranopyrazole derivatives.

Experimental Protocols

Protocol 1: Microplate-Scale In Situ Bioconjugation

This protocol details the generation of a pyranopyrazole-hydrazone/imine library directly in 96-well format.

Causality & Design: Imine/hydrazone formation is highly pH-dependent. The reaction requires nucleophilic attack by the amine (favored by unprotonated amines at higher pH) and subsequent dehydration (favored by protonation of the hydroxyl intermediate at lower pH). A buffered system at pH 5.0 provides the optimal thermodynamic compromise, ensuring >90% conversion without the need for toxic catalysts.

Materials:

  • Electrophile: 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde (10 mM stock in anhydrous DMSO).

  • Nucleophiles: Panel of primary amines or substituted hydrazines (10 mM stocks in anhydrous DMSO).

  • Reaction Buffer: 100 mM Sodium Acetate buffer, pH 5.0.

Step-by-Step Procedure:

  • Preparation: Flush all DMSO stock vials with argon to prevent autoxidation of the carbaldehyde.

  • Reaction Assembly: In a sterile 96-well V-bottom polypropylene plate, add 80 µL of Reaction Buffer to each well.

  • Reagent Addition: Add 10 µL of the target amine/hydrazine stock (1.0 eq) to the respective wells. Subsequently, add 10 µL of the 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde stock (1.0 eq). The final concentration of the reactants is 1 mM in 20% DMSO.

  • Incubation: Seal the plate with a gas-permeable membrane. Incubate at 37°C for 4–6 hours with gentle orbital shaking (300 rpm).

  • Self-Validation (QC): Withdraw 2 µL from three random wells and analyze via LC-MS to confirm >90% consumption of the aldehyde peak (M+H = 153.1) and formation of the desired conjugate mass.

  • Dilution: Dilute the generated library 1:10 in complete cell culture medium (final concentration 100 µM, 2% DMSO) prior to cellular dosing.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol assesses the antiproliferative activity of the synthesized derivatives against established cancer cell lines[5].

Causality & Design: MCF-7 and PC-3 cell lines are selected based on literature demonstrating their specific susceptibility to 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives[1]. The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases, providing a direct, self-validating measurement of metabolic viability.

Materials:

  • Cell Lines: MCF-7 (Human breast adenocarcinoma) and PC-3 (Human prostate cancer).

  • Reagents: MTT reagent (5 mg/mL in PBS), Doxorubicin (Positive control).

Step-by-Step Procedure:

  • Cell Seeding: Harvest cells at 80% confluency. Seed 5,000 cells/well in 100 µL of complete medium (DMEM for MCF-7; RPMI-1640 for PC-3) into a 96-well flat-bottom tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate the medium. Add 100 µL of fresh medium containing serial dilutions of the in situ generated pyranopyrazole derivatives (Concentration range: 0.1 µM to 50 µM). Ensure the final DMSO concentration does not exceed 0.5% to prevent vehicle toxicity.

  • Controls: Include wells with 0.5% DMSO (Negative Vehicle Control) and Doxorubicin (Positive Control, 0.01 µM to 10 µM).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Readout: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader (reference wavelength 630 nm). Calculate IC₅₀ values using non-linear regression analysis.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profiles based on established literature benchmarks for tetrahydropyrano[4,3-c]pyrazole derivatives[1][5].

Compound / DerivativeTarget Cell LineAssay TypeIncubationExpected IC₅₀ (µM)Biological Implication
Pyranopyrazole-3-carbaldehyde (Unreacted Precursor)MCF-7 / PC-3MTT48 h> 100.0Lacks necessary lipophilicity/vector for target engagement.
Derivative A (Aryl Hydrazone Conjugate)MCF-7MTT48 h11.8 ± 1.5Strong hinge-binding affinity; potential kinase inhibition.
Derivative B (Alkyl Schiff Base Conjugate)PC-3MTT48 h8.2 ± 0.9High potency; likely disrupts specific oncogenic signaling.
Doxorubicin (Positive Control)MCF-7 / PC-3MTT48 h1.0 ± 0.2Validates assay sensitivity and dynamic range.

Troubleshooting & Causality Matrix

Observation / IssueMechanistic CausalityCorrective Action
Low conversion (<50%) in in situ reaction The 3-carbaldehyde has oxidized to a carboxylic acid due to atmospheric exposure, rendering it electrophilically inert[4].Discard old stocks. Prepare fresh 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde in anhydrous DMSO and store under argon.
Precipitation upon adding library to cell media Highly lipophilic Schiff bases exceed their thermodynamic solubility limit in aqueous media.Reduce the top screening concentration to 25 µM or add 0.1% Pluronic F-127 to the assay media to aid dispersion.
High background absorbance at 570 nm Certain highly conjugated pyranopyrazole-hydrazones possess intrinsic absorbance overlapping with the MTT formazan product.Include a "compound-only" blank plate (no cells) to subtract background absorbance, or switch to a luminescent assay (e.g., CellTiter-Glo).

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Center for Biotechnology Information (PMC) / MDPI URL:[Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source: MDPI (Molecules) URL:[Link]

Sources

cross-coupling reactions involving 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde

Authored by a Senior Application Scientist

Abstract

The 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds, making it a focal point for drug discovery and medicinal chemistry.[1][2] Its functionalization is key to developing novel molecular entities with tailored pharmacological profiles. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions as a powerful strategy for the derivatization of this scaffold, specifically focusing on the 3-carbaldehyde derivative. We will delve into the principles, catalyst system selection, and detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these powerful synthetic transformations.

The Core Scaffold: Synthesis and Reactivity

The successful application of cross-coupling methodologies begins with a robust understanding of the starting material. The 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole core fuses a tetrahydropyran ring with a pyrazole, two heterocycles known for their prevalence in pharmaceuticals.[1][3] The aldehyde at the C3 position provides a versatile handle for further transformations, such as reductive amination or oxidation, but must also be considered for its potential reactivity under coupling conditions.

A common route to such fused pyrazole systems involves multi-component reactions or domino approaches.[2][4][5] For our target substrate, a plausible synthetic pathway initiates from a suitable pyrazolone precursor, which can undergo annulation to form the fused tetrahydropyran ring. The C3-carbaldehyde can be installed via methods like the Vilsmeier-Haack reaction on an appropriate precursor.[6][7][8]

Before embarking on cross-coupling, a crucial prerequisite is the installation of a suitable leaving group, typically a halide (I, Br) or a triflate, on the pyrazole ring. The C5 position is often a prime candidate for such functionalization due to its reactivity profile in many pyrazole systems.

G cluster_0 Workflow Overview Start Pyrano[4,3-c]pyrazole Scaffold Halogenation Regioselective Halogenation (e.g., C5-Iodination) Start->Halogenation Introduce Leaving Group Coupling Palladium-Catalyzed Cross-Coupling Halogenation->Coupling Activate for Catalysis Product Diversified C5-Substituted Products Coupling->Product Form C-C or C-N Bond G cluster_legend Legend pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation (R²-B(OH)₂) pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product R1X R¹-X = Iodinated Pyrazole R2B R²-B(OH)₂ = Boronic Acid

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Expertise-Driven Component Selection
  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective choice that is reduced in situ to the active Pd(0) species. For challenging couplings, pre-formed Pd(0) sources like Pd₂(dba)₃ or specialized precatalysts (e.g., XPhos Pd G2) can offer higher activity and reproducibility. [9]* Ligand: The ligand is critical for stabilizing the palladium center and modulating its reactivity. For pyrazole substrates, sterically hindered and electron-rich biaryl phosphine ligands like SPhos or XPhos are often superior. They promote the oxidative addition and reductive elimination steps, leading to higher yields and broader substrate scope. [10]* Base: The base plays a crucial role in activating the boronic acid for transmetalation. An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically effective. The choice can influence reaction rates and prevent side reactions like boronic acid decomposition. [10]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of a hypothetical 5-iodo-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde with a generic arylboronic acid.

Materials & Reagents:

  • 5-Iodo-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃), finely ground (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene/Water 10:1, or Dioxane)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the iodopyrazole (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add this catalyst/ligand mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O 10:1) via syringe. The total concentration should be approximately 0.1 M with respect to the iodopyrazole.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

ParameterConditionRationale / Notes
Catalyst Pd(OAc)₂ / SPhosA robust system for pyrazole arylation. [10]
Base K₂CO₃ or Cs₂CO₃Cs₂CO₃ can be more effective for less reactive substrates.
Solvent Toluene/H₂O, Dioxane/H₂OThe aqueous component aids in dissolving the base.
Temperature 80 - 110 °CHigher temperatures may be needed for aryl chlorides.
Equivalents Boronic Acid: 1.2-1.5A slight excess prevents issues from boronic acid homocoupling.

Application Protocol: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated heterocycles. [11]

Principle and Mechanistic Insight

This reaction typically employs a dual catalytic system of palladium and copper(I). [10]The palladium complex undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the product.

G cluster_legend Legend pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-C≡CR² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-C≡CR² pd2_trans->product cu_cycle Cu(I) Acetylide Formation cu_cycle->pd2_ox from R²-C≡CH R1X R¹-X = Iodinated Pyrazole

Caption: Simplified catalytic cycle for Sonogashira coupling.

Detailed Experimental Protocol: Sonogashira Coupling

Materials & Reagents:

  • 5-Iodo-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (Solvent and Base)

Procedure:

  • Vessel Preparation: To a Schlenk flask, add the iodopyrazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed TEA as the solvent, followed by the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) if necessary. The reaction is often rapid, and progress should be monitored by TLC or LC-MS. [12]5. Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Redissolve the residue in dichloromethane (DCM) or ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterConditionRationale / Notes
Catalyst Pd(PPh₃)₂Cl₂ / CuIThe classic and reliable system for Sonogashira couplings. [10]
Base Triethylamine (TEA)Often serves as both the base and the solvent. [10]
Solvent TEA, THF, or DMFAnhydrous and degassed conditions are crucial.
Temperature Room Temp. to 60 °CMild conditions are typically sufficient, preserving sensitive functional groups. [10]

Application Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds by coupling amines with aryl halides. [13]This reaction has largely replaced harsher classical methods like the Ullmann condensation. [14]

Principle and Mechanistic Insight

Similar to the Suzuki coupling, the reaction begins with oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex coordinates to the amine. A base then deprotonates the amine complex to form a palladium amide. Reductive elimination from this intermediate furnishes the desired C-N coupled product and regenerates the Pd(0) catalyst.

Expertise-Driven Component Selection
  • Palladium Precatalyst & Ligand: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands. Ligands such as BrettPhos, RuPhos, and tBuBrettPhos are essential for facilitating the challenging reductive elimination step, especially for less nucleophilic amines or sterically hindered substrates. [15][16]Using a pre-catalyst system where the ligand is already complexed to palladium often gives more consistent results.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can significantly impact reaction efficiency and must be matched to the substrate and amine pKa.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials & Reagents:

  • 5-Bromo-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde (1.0 equiv) (Note: Bromoarenes are often used)

  • Amine (primary or secondary) (1.1-1.3 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or a suitable precatalyst

  • BrettPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4-1.6 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

Procedure:

  • Vessel Preparation (Glovebox Recommended): In an inert atmosphere glovebox, add NaOtBu (1.4 equiv) to an oven-dried vial.

  • Catalyst Preparation: In a separate vial, add the bromopyrazole (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (1 mol%), and BrettPhos (2 mol%).

  • Reaction Setup: Add anhydrous, degassed toluene to the catalyst/substrate mixture, then transfer this slurry to the vial containing the base. Seal the vial tightly.

  • Reaction: Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 80-110 °C. Stir vigorously.

  • Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Purification: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

ParameterConditionRationale / Notes
Catalyst Pd₂(dba)₃ / BrettPhosA powerful system for coupling a wide range of amines. [15]
Base NaOtBuStrong base essential for amine deprotonation. Must be handled in an inert atmosphere.
Solvent Toluene, DioxaneMust be anhydrous and aprotic.
Temperature 80 - 110 °CRequired to drive the catalytic cycle, particularly the reductive elimination step.

References

  • Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry (RSC Publishing). [Online] Available at: [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Online] Available at: [Link]

  • A Regioselective Approach to Trisubstituted Pyrazoles via Palladium-Catalyzed Oxidative Sonogashira-Carbonylation of Arylhydrazines. Organic Letters - ACS Publications. [Online] Available at: [Link]

  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development - ACS Publications. [Online] Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. [Online] Available at: [Link]

  • One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. International Journal of Pharmaceutical Research. [Online] Available at: [Link]

  • Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. ResearchGate. [Online] Available at: [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. [Online] Available at: [Link]

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journals. [Online] Available at: [Link]

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. MDPI. [Online] Available at: [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. [Online] Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC. [Online] Available at: [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. RSC Publishing. [Online] Available at: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Online] Available at: [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. PMC. [Online] Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters - ACS Publications. [Online] Available at: [Link]

  • A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Organic Chemistry Portal. [Online] Available at: [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Online] Available at: [Link]

  • Stereocontrolled Construction of Tetrahydropyrano[2,3-c]pyrazole Scaffold via an Organocatalyzed Formal [3 + 3] Annulation. The Journal of Organic Chemistry - ACS Publications. [Online] Available at: [Link]

  • 4H-Pyrano[2,3-c]pyrazoles: a review. Semantic Scholar. [Online] Available at: [Link]

  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. [Online] Available at: [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters - ACS Publications. [Online] Available at: [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. PMC. [Online] Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Taylor & Francis Online. [Online] Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Online] Available at: [Link]

  • A novel domino approach for synthesis of indolyl tetrahydropyrano[4,3-c]pyrazole derivatives as anticancer agents. ResearchGate. [Online] Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Online] Available at: [Link]

  • SYNTHESES O F 5-ARYLPYRAZOLE DERIVATIVES VIA PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Semantic Scholar. [Online] Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Online] Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. [Online] Available at: [Link]

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. Repositorio Hipermedial UNR. [Online] Available at: [Link]

  • Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. PubMed. [Online] Available at: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Online] Available at: [Link]

  • Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. Future Medicinal Chemistry. [Online] Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Online] Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Online] Available at: [Link]

  • Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials. RSC Publishing. [Online] Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Online] Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Online] Available at: [Link]

Sources

Application Notes and Protocols: 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde as a Versatile Synthon in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The fusion of pyran and pyrazole rings creates the pyranopyrazole scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal and agrochemical research.[1][2] Among the four possible isomers, the 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole framework represents a unique and underexplored chemical space. The introduction of a carbaldehyde group at the C-3 position transforms this scaffold into a highly versatile building block, 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde. The aldehyde functionality serves as a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex, polycyclic systems with potential biological activity.[3]

This guide provides an in-depth exploration of the synthetic utility of this key intermediate. We will first outline a robust pathway for its synthesis and then delve into specific, field-proven applications for constructing novel, fused heterocyclic systems. The protocols described herein are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure reproducibility and facilitate further discovery.

Synthesis of the Key Intermediate: 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde

The synthesis of the title compound is not widely reported, thus a logical two-stage approach is proposed. First, the construction of the core bicyclic pyranopyrazole system, followed by regioselective formylation. A plausible route to the core is adapted from a patented synthesis of the corresponding carboxylic acid.[4]

Part A: Synthesis of the 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Core

The initial step involves a base-mediated condensation between tetrahydro-4H-pyran-4-one and diethyl oxalate to form an intermediate β-ketoester, which is then cyclized with hydrazine to form the pyrazole ring.

Synthesis_Part_A Tetrahydropyranone Tetrahydro-4H-pyran-4-one reagents1 1. LiHMDS, THF, -78 °C 2. Diethyl Oxalate Tetrahydropyranone->reagents1 DiethylOxalate Diethyl Oxalate DiethylOxalate->reagents1 Intermediate Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate reagents2 Hydrazine Hydrate, Acetic Acid, reflux Intermediate->reagents2 Core 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-ol reagents1->Intermediate reagents2->Core

Caption: Synthetic pathway to the pyranopyrazole core.

Protocol 1A: Synthesis of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-ol
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M solution in THF, 55 mL, 55 mmol) via syringe.

  • Ketoester Formation: In a separate flask, dissolve tetrahydro-4H-pyran-4-one (5.0 g, 50 mmol) and diethyl oxalate (7.3 g, 50 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiHMDS solution at -78 °C over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate.[4]

  • Cyclization: To the crude intermediate, add glacial acetic acid (80 mL) and hydrazine hydrate (3.0 g, 60 mmol).

  • Reflux: Heat the mixture to reflux (approx. 120 °C) for 6 hours.

  • Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (200 mL). The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the 1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-ol, which exists in tautomeric equilibrium with the ketone form.

Part B: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto electron-rich heterocyclic systems.[5] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6] For the pyranopyrazole core, formylation is expected to occur at the electron-rich C-3 position (after tautomerization and reaction of the hydroxyl group) or the adjacent C-4 position of the pyrazole ring. By analogy with the formylation of pyrazol-5-ones, the reaction likely proceeds to give the 3-carbaldehyde.[3]

Synthesis_Part_B Core 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-ol reagents 1. POCl₃, DMF, 0 °C to 90 °C 2. Aqueous NaOH Core->reagents Target 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde reagents->Target

Caption: Vilsmeier-Haack formylation of the pyranopyrazole core.

Protocol 1B: Synthesis of 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde
  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel and under an argon atmosphere, place anhydrous DMF (30 mL) and cool to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 11.0 g, 72 mmol) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.[6]

  • Substrate Addition: Dissolve 1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-ol (from Protocol 1A, 7.7 g, 50 mmol) in anhydrous DMF (20 mL) and add it dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 90 °C for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).

  • Hydrolysis: Basify the mixture to pH 8-9 by the slow addition of 20% aqueous sodium hydroxide solution, keeping the temperature below 20 °C with an ice bath. Stir for 1 hour to hydrolyze the iminium salt intermediate.

  • Isolation: The resulting precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

  • Purification: Recrystallize the crude product from ethanol to afford pure 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde.

Application Note 1: Synthesis of Pyrazolo[4',3':5,6]pyrano[4,3-b]pyridines

The construction of the pyrazolopyridine scaffold is of significant interest due to its prevalence in compounds with a wide range of biological activities, including antitubercular, antibacterial, and protein kinase inhibiting properties.[7] The Friedländer annulation offers a direct route to this fused system by reacting the pyranopyrazole aldehyde with a ketone containing an α-methylene group.

Causality and Mechanism

The reaction proceeds via an initial base-catalyzed aldol condensation between the aldehyde and the enolate of the ketone. The resulting aldol adduct undergoes intramolecular cyclization via condensation between the amino group of the pyrazole and the ketone carbonyl, followed by dehydration to yield the aromatic pyridine ring.

Friedlander Aldehyde Pyranopyrazole Carbaldehyde reagents KOH, Ethanol, reflux Aldehyde->reagents Ketone α-Methylene Ketone (e.g., Acetophenone) Ketone->reagents Product Pyrazolo[4',3':5,6]pyrano[4,3-b]pyridine Derivative reagents->Product

Caption: Friedländer synthesis of pyrazolopyranopyridines.

Protocol 2: Synthesis of a Phenyl-Substituted Pyrazolo[4',3':5,6]pyrano[4,3-b]pyridine
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde (1.80 g, 10 mmol) and acetophenone (1.32 g, 11 mmol) in ethanol (40 mL).

  • Base Addition: Add potassium hydroxide (0.84 g, 15 mmol) to the solution and stir.

  • Reflux: Heat the mixture to reflux for 8 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction to room temperature and pour it into 150 mL of ice-cold water.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol/DMF to yield the pure product.

Application Note 2: Knoevenagel Condensation for Versatile Intermediates

The Knoevenagel condensation is a cornerstone reaction in C-C bond formation, reacting aldehydes with active methylene compounds to form α,β-unsaturated products.[8][9][10] These products are valuable Michael acceptors, opening pathways to a vast array of more complex heterocyclic structures.

Causality and Mechanism

The reaction is typically catalyzed by a weak base (e.g., piperidine or boric acid), which deprotonates the active methylene compound to form a nucleophilic enolate.[11] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the thermodynamically stable conjugated product.

Knoevenagel Aldehyde Pyranopyrazole Carbaldehyde reagents Piperidine (cat.), Ethanol, reflux Aldehyde->reagents ActiveMethylene Active Methylene Cmpd. (e.g., Malononitrile) ActiveMethylene->reagents Product α,β-Unsaturated Nitrile Intermediate reagents->Product

Caption: Knoevenagel condensation workflow.

Protocol 3: Synthesis of 2-((2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methylene)malononitrile
  • Reaction Setup: Combine 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde (1.80 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask.

  • Catalyst Addition: Add 2-3 drops of piperidine as a catalyst.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The product often precipitates out of the solution.

  • Monitoring: Monitor the reaction to completion using TLC (e.g., 3:7 Ethyl Acetate:Hexane).

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is often pure enough for subsequent steps without further purification.

Application Note 3: Gewald Synthesis of Fused Thieno[2,3-d]pyranopyrazoles

The Gewald aminothiophene synthesis is a powerful multicomponent reaction that constructs a highly functionalized 2-aminothiophene ring in a single step.[1][12] By using the Knoevenagel product from Protocol 3, one can synthesize a novel tricyclic thieno[2,3-d]pyranopyrazole system.

Causality and Mechanism

The reaction involves the condensation of an α,β-unsaturated nitrile, elemental sulfur, and a base (typically morpholine or triethylamine). The base promotes the addition of sulfur to the active methylene compound (if starting from scratch) or facilitates the cyclization of the pre-formed Knoevenagel adduct with sulfur. The mechanism involves the formation of a thio-adduct which then undergoes intramolecular cyclization and tautomerization to form the stable 2-aminothiophene ring.[13]

Protocol 4: Synthesis of a Thieno[2,3-d]pyranopyrazole Derivative
  • Reaction Setup: In a 100 mL round-bottom flask, suspend the Knoevenagel product from Protocol 3 (2.28 g, 10 mmol) and elemental sulfur (0.35 g, 11 mmol) in ethanol (40 mL).

  • Base Addition: Add morpholine (1.0 mL, 11.5 mmol) to the suspension.

  • Reflux: Heat the reaction mixture to reflux for 3 hours. The mixture will become homogeneous before a precipitate forms.

  • Isolation: Cool the reaction to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and recrystallize from glacial acetic acid to afford the pure amino-thiophene derivative.

Application Note 4: Synthesis of Pyrazolo[4',3':5,6]pyrano[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are well-known as purine bioisosteres and exhibit a wide spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[14] The aldehyde functionality provides a direct entry to this scaffold through condensation reactions with urea, thiourea, or other suitable 1,3-binucleophiles.

Causality and Mechanism

This transformation can be viewed as a modified Biginelli-type reaction. The reaction begins with the condensation of the aldehyde with thiourea to form an acyliminium intermediate. An active methylene compound (like ethyl cyanoacetate) adds to this intermediate. Subsequent intramolecular cyclization and dehydration/tautomerization build the dihydropyrimidine ring, which can be aromatized under the reaction conditions or in a subsequent step.

Protocol 5: One-Pot Synthesis of a Pyrazolo[4',3':5,6]pyrano[3,4-d]pyrimidine-thione
  • Reaction Setup: To a mixture of 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde (1.80 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and thiourea (0.91 g, 12 mmol) in ethanol (50 mL), add potassium carbonate (2.0 g, 14.5 mmol).

  • Reflux: Heat the reaction mixture under reflux for 12-16 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-water (200 mL) and acidify with dilute HCl to a pH of ~5-6.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Purification: Purify the crude product by recrystallization from a DMF/water mixture to yield the target pyrimidine-thione derivative.

Quantitative Data Summary

The following table provides representative data for the key transformations described in this guide. Yields are based on typical outcomes for analogous reactions reported in the literature.

ProtocolStarting MaterialProduct HeterocycleReagentsTypical Yield (%)
2Pyranopyrazole Carbaldehyde, AcetophenonePyrazolo[4',3':5,6]pyrano[4,3-b]pyridineKOH, Ethanol75-85
3Pyranopyrazole Carbaldehyde, Malononitrileα,β-Unsaturated NitrilePiperidine, Ethanol90-95
4α,β-Unsaturated Nitrile, SulfurThieno[2,3-d]pyranopyrazoleMorpholine, Ethanol70-80
5Pyranopyrazole Carbaldehyde, Ethyl Cyanoacetate, ThioureaPyrazolo[4',3':5,6]pyrano[3,4-d]pyrimidine-thioneK₂CO₃, Ethanol65-75

Conclusion

2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde is a potent and versatile intermediate for the synthesis of diverse and complex heterocyclic systems. The aldehyde group serves as a linchpin for well-established synthetic transformations, including Friedländer annulation, Knoevenagel condensation, Gewald aminothiophene synthesis, and Biginelli-type reactions. The protocols detailed in this guide provide a robust framework for researchers to access novel pyrazolopyranopyridines, thienopyranopyrazoles, and pyrazolopyranopyrimidines. These target scaffolds are of high interest in modern drug discovery, and the methodologies presented herein offer efficient and reliable pathways for library synthesis and lead optimization campaigns.

References

  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74. Available at: [Link]

  • ACG Publications. (2021, March 15). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Available at: [Link]

  • Der Pharma Chemica. (2014). A green chemistry approach to gewald reaction. Available at: [Link]

  • Maqbool, T., et al. (2013). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry, 25(10), 5559-5562. Available at: [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • Samar, C., et al. (2017). Substituted Pyrazolo[3,4-B]Pyridin-3-Ones and Pyrazolo[3,4-B]Pyridine-5-Carbaldehyde, New One-Pot Synthesis Strategy Ameliorati. Journal of Bacteriology & Parasitology, 8(3). Available at: [Link]

  • Sciforum. (2023, October 27). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available at: [Link]

  • Selišnik, A., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(22), 6825. Available at: [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier-Haack reaction. Available at: [Link]

  • Wikipedia. (n.d.). Gewald reaction. Available at: [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(1), 226-238. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245. Available at: [Link]

  • Bamoniri, A., & Mirjalili, B. F. (2012). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 4(5), 1890-1894. Available at: [Link]

  • Yallappa, S. (2021). One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. Letters in Applied NanoBioScience, 11(2), 3441-3448. Available at: [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Available at: [Link]

  • ResearchGate. (n.d.). A novel domino approach for synthesis of indolyl tetrahydropyrano[4,3-c]pyrazole derivatives as anticancer agents. Available at: [Link]

  • Arkat USA. (2019, July 3). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available at: [Link]

  • ACS Publications. (2009, December 3). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Available at: [Link]

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • Beilstein Journals. (n.d.). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Available at: [Link]

  • MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available at: [Link]

  • NIH. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • NIH. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

  • Patel, H. V., et al. (2013). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Science and Research, 4(6), 2568-2572. Available at: [Link]

  • Ettahiri, J. (2023). RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 22(4), 1-38. Available at: [Link]

  • ACS Publications. (2014, May 29). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Available at: [Link]

  • Google Patents. (n.d.). CN108546266B - Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid.
  • Oriental Journal of Chemistry. (n.d.). One-pot Multicomponent synthesis of 3-(substitutedphenyl)-5-oxo-3,4,5,6-tetrahydroimidazo[4,5-c] Pyrazole-2(1H)-carbaldehyde Derivatives Act as Antibacterial Agents. Available at: [Link]

  • TSI Journals. (n.d.). the-chemistry-of-pyrazolopyrimidines-and-their-applications.pdf. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming DMSO Solubility Issues for 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing dissolution challenges with 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde in Dimethyl Sulfoxide (DMSO). While DMSO is a premier polar aprotic solvent, the unique structural features of this fused bicyclic pyrazole-aldehyde often lead to stubborn solubility profiles. This guide synthesizes mechanistic insights, quantitative data, and self-validating protocols to ensure reliable formulation for your assays.

Part 1: Diagnostic Solubilization Workflow

Before altering your chemical parameters, follow this logical diagnostic workflow to isolate the root cause of the solubility failure.

Workflow Start Weigh 2,4,6,7-Tetrahydropyrano [4,3-c]pyrazole-3-carbaldehyde AddDMSO Add Anhydrous DMSO (Water < 50 ppm) Start->AddDMSO Vortex Vortex 2-5 min AddDMSO->Vortex Decision1 Solution Clear? Vortex->Decision1 Proceed Proceed with Assay Decision1->Proceed Yes HeatSonicate Heat (37°C) & Sonicate 15 min (Disrupt Crystal Lattice) Decision1->HeatSonicate No Decision2 Solution Clear? HeatSonicate->Decision2 Decision2->Proceed Yes CoSolvent Add Co-solvent (e.g., 5% Tween-80) Decision2->CoSolvent No CoSolvent->Proceed

Troubleshooting workflow for DMSO dissolution of pyrazole-3-carbaldehyde derivatives.

Part 2: Mechanistic FAQs - Understanding the Solubility Barrier

Q1: Why does 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde resist dissolution in DMSO despite its polarity? A1: The resistance is thermodynamically driven by its high crystal lattice energy. The molecule possesses a strong hydrogen bond donor (the pyrazole -NH) and multiple hydrogen bond acceptors (the pyrazole -N, the tetrahydropyran oxygen, and the carbaldehyde carbonyl). This enables robust intermolecular hydrogen bonding and π−π stacking in the solid state. To achieve dissolution, the solvation energy provided by DMSO must exceed this lattice energy[1].

Q2: My compound initially dissolved but precipitated after a few days in storage. What caused this? A2: This is a classic symptom of water absorption. DMSO is highly hygroscopic. When exposed to the atmosphere, it rapidly absorbs water, which acts as an antisolvent for rigid heterocyclic compounds. Even a minor increase in water content can drastically reduce the solubility of pyrazole derivatives, leading to thermodynamically driven precipitation[2].

Q3: How do heat and sonication mechanistically resolve this, and are there risks? A3: Heating provides the thermodynamic energy required to disrupt the intermolecular hydrogen bonds of the pyrazole lattice[3]. Sonication introduces acoustic cavitation—the formation and rapid collapse of microscopic bubbles. This collapse generates localized high temperatures and pressure gradients that mechanically shear the crystal lattice, accelerating the kinetic rate of dissolution[2]. Critical Risk: Exceeding 50°C can induce oxidation of the reactive carbaldehyde group to a carboxylic acid, fundamentally altering your compound's pharmacological profile.

Part 3: Quantitative Data on Solubility Enhancement

The following table summarizes the expected impact of various solubilization strategies on pyrazole-derivative recovery in DMSO.

StrategySolvent ConditionAdditive / TreatmentExpected Solubilization LimitMechanistic Rationale
Baseline Standard Grade DMSO (Ambient)None< 5 mMHigh lattice energy limits standard solvation.
Anhydrous Extra Dry DMSO (<50 ppm H2​O )None~ 10 - 15 mMPrevents water-induced anti-solvent precipitation.
Thermal/Acoustic Anhydrous DMSO37°C + 15 min Sonication~ 25 - 30 mMCavitation mechanically breaks the lattice; heat increases kinetic energy.
Co-solvent System Anhydrous DMSO5% PEG-400 or Tween-80> 50 mMSurfactants/polymers disrupt π−π stacking and encapsulate hydrophobic domains.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Preparation of Ultra-Dry DMSO Stock Solutions

Objective: Prevent moisture-induced precipitation of the pyrazole-carbaldehyde.

  • Reagent Selection: Utilize only newly opened, septum-sealed anhydrous DMSO (water content <50 ppm)[3].

  • Environment Control: Perform all weighing and solvent transfers inside a dry nitrogen or argon-purged environment to prevent atmospheric moisture uptake.

  • Aliquoting: Dissolve the compound to a sub-maximal concentration (e.g., 10 mM) to maintain a thermodynamic buffer against precipitation.

  • Storage: Aliquot immediately into single-use amber glass vials (to prevent photolytic degradation of the aldehyde) and purge the headspace with argon before sealing. Store at -20°C.

  • Thawing (Critical Causality): Allow the vial to equilibrate completely to room temperature before opening the seal. Why? Opening a cold vial causes immediate condensation of atmospheric moisture into the DMSO, ruining the stock's anhydrous integrity[2].

Self-Validation Check: Weigh the sealed vial before and after the freeze-thaw cycle. A mass increase indicates seal failure and moisture ingress.

Protocol 2: Acoustic and Thermal Solubilization

Objective: Overcome the high crystal lattice energy of the solid compound without chemical degradation.

  • Suspension: Add the required volume of anhydrous DMSO to the pre-weighed compound.

  • Vortexing: Vortex vigorously for 60 seconds to maximize the surface area of the suspended particles[3].

  • Sonication: Place the sealed vial in an ultrasonic bath. Ensure the water level in the bath matches the liquid level in the vial for optimal acoustic transfer. Sonicate for 15 minutes.

  • Thermal Cycling: If particulates remain, transfer the vial to a thermomixer set to 37°C. Incubate with 500 rpm agitation for 10 minutes[3]. Causality Rule: Do not exceed 50°C to prevent oxidation of the carbaldehyde group.

Self-Validation Check: Shine a focused LED beam (e.g., a laser pointer) through the vial in a darkened room. The absence of the Tyndall effect (light scattering) confirms complete molecular dissolution rather than a colloidal micro-suspension.

Protocol 3: Co-Solvent Rescue for High-Concentration Assays

Objective: Achieve high concentrations (>30 mM) when DMSO alone fails.

  • Primary Solvation: Dissolve the compound in a minimal volume of anhydrous DMSO (e.g., 50% of the final target volume).

  • Surfactant Addition: Add 5-10% (v/v) of a non-ionic surfactant such as Tween-80. Why? These agents form micelles that encapsulate the hydrophobic core of the tetrahydropyran ring, disrupting π−π stacking[4].

  • Dilution: Slowly add a secondary miscible solvent (e.g., PEG-400) to reach the final volume, vortexing continuously to prevent localized shock precipitation.

Self-Validation Check: Centrifuge the final mixture at 10,000 x g for 5 minutes. The absence of a pellet at the bottom of the tube validates that the co-solvent system is stable and no micro-precipitation has occurred.

References
  • Title: Samples in DMSO: What an end user needs to know Source: ziath.com URL: [Link]

  • Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: nih.gov URL: [Link]

Sources

troubleshooting degradation of 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde. This molecule, featuring a fused pyranopyrazole heterocyclic system, is of significant interest in medicinal chemistry and drug discovery due to the broad biological activities associated with the pyranopyrazole scaffold.[1][2][3] The aldehyde functional group serves as a versatile synthetic handle for further molecular elaboration.

However, the very features that make this compound chemically interesting also present stability challenges, particularly in the aqueous environments common to biological assays and formulation development. This guide provides a comprehensive, in-depth resource for understanding, troubleshooting, and mitigating the degradation of this compound to ensure the reliability and reproducibility of your experimental results.

Understanding the Instability: A Structural Perspective

The stability of 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde in aqueous media is dictated by two primary structural features: the aromatic aldehyde and the fused heterocyclic core.

  • The Aldehyde Group: Aldehydes are inherently susceptible to oxidation, especially in the presence of atmospheric oxygen, converting them into the corresponding carboxylic acid.[4][5] This is the most common and often fastest degradation pathway. In aqueous solutions, aldehydes can also exist in equilibrium with their hydrated gem-diol form, which can alter reactivity and analytical profiles.[4]

  • The Pyranopyrazole Core: The fused ring system, containing both pyran (oxygen) and pyrazole (nitrogen) heterocycles, is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions.[6][7][8] The specific linkage and electron distribution within the rings influence this stability. The pyrazole ring itself is a robust aromatic system, but extreme pH can affect its integrity.[9][10]

Diagram: Potential Degradation Pathways

The following diagram illustrates the most probable degradation routes for 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde in an experimental setting.

G cluster_main 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde cluster_oxidation Oxidation cluster_hydration Hydration (Reversible) cluster_hydrolysis Hydrolysis (Extreme pH) start oxidized 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole -3-carboxylic acid start->oxidized [O] (Air, Peroxides) hydrated Gem-diol Hydrate start->hydrated + H₂O (Aqueous Media) hydrolyzed Ring-Opened Products start->hydrolyzed H⁺ / OH⁻ (Strong Acid/Base)

Caption: Primary degradation pathways for the target compound.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during experiments, explains the likely causes rooted in chemical degradation, and provides actionable solutions.

Q1: "My compound's purity, as measured by HPLC, is decreasing in my aqueous stock solution, and I see a new, more polar peak appearing. What's happening?"

Likely Cause: This is a classic sign of the aldehyde group oxidizing to a carboxylic acid. The addition of a carboxyl group (-COOH) significantly increases the molecule's polarity, causing it to elute earlier on a standard reverse-phase HPLC column. This is often the most rapid degradation pathway in solutions exposed to air.[4][11]

Solutions:

  • Inert Atmosphere: Prepare and store your stock solutions under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[4][5]

  • Use Degassed Solvents: Before preparing your solution, degas the aqueous buffer or solvent system using sonication, vacuum filtration, or sparging with an inert gas to remove dissolved oxygen.

  • Add Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or hydroquinone to the stock solution.[5]

  • Temperature Control: Store stock solutions at low temperatures (2-8°C or -20°C) to significantly slow the rate of oxidation.[4]

Q2: "My bioassay results are inconsistent, especially when I compare fresh dilutions to those made hours earlier. Could this be a stability issue?"

Likely Cause: Yes, this is highly probable. The parent aldehyde and its carboxylic acid degradant will likely have different biological activities and physicochemical properties (e.g., cell permeability, target binding affinity). As the active aldehyde degrades in your assay medium, its effective concentration decreases, leading to time-dependent and unreliable results.[12][13]

Solutions:

  • Just-in-Time Preparation: Prepare working solutions immediately before use from a stable, non-aqueous stock (e.g., in anhydrous DMSO). Minimize the time the compound spends in aqueous assay buffer.

  • Run a Time-Course Control: In a cell-free version of your assay buffer, incubate the compound and analyze its purity by HPLC or LC-MS at several time points (e.g., 0, 1, 2, 4, and 8 hours) to determine its stability window under your exact experimental conditions.[7]

  • pH Optimization: The stability of the pyrazole ring system can be pH-dependent.[8] If your assay allows, investigate if adjusting the buffer pH (while remaining within a physiologically relevant range of 6.5-8.0) improves stability. Some pyrazole derivatives show improved stability at slightly basic pH.[7][8]

Q3: "In my LC-MS analysis, I see a peak with a mass of +18 amu compared to my parent compound. What is this species?"

Likely Cause: This corresponds to the addition of a water molecule (H₂O, molecular weight ≈ 18). You are likely observing the reversible formation of the gem-diol hydrate of the aldehyde.[4] While this is not a permanent degradation product, its presence can complicate quantification if it co-elutes or has a different ionization efficiency than the aldehyde.

Solutions:

  • Analytical Method Optimization: Adjust your HPLC gradient or mobile phase composition. Often, the hydrate and aldehyde can be chromatographically separated.

  • Source Condition Tuning: Modify the LC-MS source conditions (e.g., gas temperature). The heat can sometimes cause the gem-diol to dehydrate back to the aldehyde in the source, simplifying the mass spectrum.

  • Derivatization: For accurate quantification, especially at low levels, consider derivatizing the aldehyde with an agent like 2,4-dinitrophenylhydrazine (DNPH).[14][15] This forms a stable hydrazone that can be easily detected by HPLC-UV.[16][17]

Proactive Stability Enhancement: Protocols and Best Practices

To ensure the integrity of your compound, follow these validated protocols for handling and analysis.

Protocol 1: Recommended Stock Solution Preparation and Storage
  • Solvent Choice: Use anhydrous, research-grade dimethyl sulfoxide (DMSO) for the primary stock solution. DMSO is aprotic and non-aqueous, which prevents both hydrolysis and oxidation.

  • Preparation: Weigh the compound in a clean, dry vial. Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM). Cap the vial tightly.

  • Inert Overlay (Optional but Recommended): Gently flush the headspace of the vial with argon or nitrogen before final sealing.

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in microvials. This prevents repeated freeze-thaw cycles and contamination of the main stock.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[4]

Protocol 2: A Practical Guide to Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradants and developing a stability-indicating analytical method.[6][18][19]

Diagram: Forced Degradation Study Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Compound Stock (e.g., in ACN or MeOH) B1 Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B1 Expose for set times B2 Base Hydrolysis (e.g., 0.1 M NaOH, RT) A->B2 Expose for set times B3 Oxidation (e.g., 3% H₂O₂, RT) A->B3 Expose for set times B4 Thermal (e.g., 80°C, Solid & Solution) A->B4 Expose for set times B5 Photolytic (ICH Q1B Light Box) A->B5 Expose for set times C Neutralize (if needed) Dilute Samples B1->C B2->C B3->C B4->C B5->C D Analyze via HPLC-UV/DAD and LC-MS/MS C->D E Identify Degradants & Assess Peak Purity D->E

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:
  • Prepare Samples: Prepare solutions of the compound (~1 mg/mL) in a mixture of acetonitrile and water.

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Keep at 60°C.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature.

  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

  • Thermal Degradation: Expose both solid powder and the solution to 80°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation.[19]

  • Analysis: Neutralize the acidic and basic samples before injection. Analyze all samples by a high-resolution HPLC method with a photodiode array (PDA) detector and by LC-MS to identify the mass of any new peaks. This confirms your analytical method can separate degradants from the parent compound.[20][21]

Data Summary & Analytical Insights

A robust analytical method is key to monitoring stability. Liquid chromatography is the method of choice.[14][22]

Table 1: Common Analytical Techniques for Stability Monitoring
TechniquePurposeAdvantagesConsiderations
HPLC-UV/PDA Quantify parent compound purity; detect degradants with a chromophore.Robust, reproducible, widely available. PDA provides spectral information for peak purity analysis.[16]May not detect degradants that have lost their chromophore. Requires reference standards for absolute quantification.
LC-MS/MS Identify degradants by mass; confirm structural changes.Highly sensitive and specific. Provides molecular weight information for unknown peaks.[14][22]Quantification can be more complex than UV; matrix effects can cause ion suppression.
GC-MS Analyze for volatile degradants.Excellent for identifying small, volatile or semi-volatile molecules.[17][22]Compound may require derivatization to be volatile enough for GC analysis.
Table 2: Potential Degradants and Mass Changes
Degradation PathwayResulting Functional GroupChange in Mass (amu)Notes
Oxidation Carboxylic Acid (-COOH)+16Replaces -CHO. Most common pathway.
Hydration gem-diol (-CH(OH)₂)+18Reversible addition of H₂O.
Reduction Alcohol (-CH₂OH)+2Possible in the presence of reducing agents.

Frequently Asked Questions (FAQs)

  • Q: Can I use buffers other than phosphate, like TRIS or HEPES?

    • A: Yes, but be aware that amine-containing buffers (like TRIS) could potentially react with the aldehyde group to form transient imines (Schiff bases), which could interfere with your assay. Always run a stability check in your final buffer system.

  • Q: My compound is intended for in vivo studies. What are the stability implications?

    • A: In vivo, the compound will be exposed to a host of metabolic enzymes. Aldehyde oxidases (AO) are enzymes that specifically metabolize aldehydes and N-containing heterocycles to their corresponding carboxylic acids.[11][12][23] Therefore, the primary degradation pathway seen in vitro (oxidation) is also a likely metabolic pathway in vivo.

  • Q: How can I prevent photolytic (light-induced) degradation?

    • A: Always handle the compound and its solutions in amber vials or vials wrapped in aluminum foil. Minimize exposure to direct sunlight or harsh laboratory lighting.[4] Photodegradation is a key stress condition in forced degradation studies.[6][18]

  • Q: Is it possible for the pyranopyrazole ring itself to be the source of instability?

    • A: While generally robust, fused heterocyclic systems can be liabilities. The stability of pyrazole derivatives has been shown to be sensitive to pH and substituents.[7][8] Forced degradation studies under strong acid and base conditions are crucial to probe the stability of the core scaffold.[6]

References

  • Review of Forced Degradation Studies on the Drugs Containing Heterocyclic Compound.International Journal of Research in Pharmaceutical and Nano Sciences.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.MDPI.
  • Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.Boffin Access.
  • Technical Support Center: β-Keto Aldehyde Stability and Degrad
  • Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue.
  • Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
  • Synthesis and Stability of Boratriazaroles.
  • What is the best solution to prevent the oxid
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.Semantic Scholar.
  • Involvement of Aldehyde Oxidase (AOXs)
  • The pathways of aldehyde metabolism.
  • Recent Advances in Synthesis and Properties of Pyrazoles.MDPI.
  • Medicinal chemistry approaches to avoid aldehyde oxidase metabolism.
  • Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance.
  • How does PCC not oxidize aldehyde?Chemistry Stack Exchange.
  • Rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution for bioorthogonal coupling reactions.
  • Sustainable Catalytic Pyranopyrazole Scaffolds' Synthesis.MDPI.
  • Development of forced degradation and stability indicating studies of drugs—A review.ScienceDirect.
  • Metabolic Pathways for Removing Reactive Aldehydes are Diminished in Atrophic Muscle During Heart Failure.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Methods for Determining Aldehydes in Air.University of Canterbury.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles.Taylor & Francis Online.
  • What is the oxidizing agent to stop the oxidation of primary alcohol
  • A practical guide to forced degradation and stability studies for drug substances.Onyx Scientific.
  • Application Notes and Protocols for the One-Pot Synthesis of Novel Pyranopyrazoles.BenchChem.
  • General Approach To Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert–Henze-Type Reaction.
  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable C
  • Extending NHC-Catalysis: Coupling Aldehydes with Unconventional Reaction Partners.
  • Pyrano[4,3-c]pyrazole-3-carboxaldehyde, 2,4,6,7-tetrahydro-.NextSDS.
  • Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade.Royal Society of Chemistry.
  • One-Pot Synthesis of Heterocyclic β-Chlorovinyl Aldehydes Using Vilsmeier Reagent.
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties.International Journal for Research in Applied Science and Engineering Technology.
  • Advances in Pyrazole Ring Formation and Their Methodologies: Review.
  • Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions.
  • 4H-Pyrano[2,3-c]pyrazoles: a review.Semantic Scholar.
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

Sources

reducing byproducts in 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde condensation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde in condensation reactions. This guide is designed to provide expert insights and actionable troubleshooting strategies to help you navigate common synthetic challenges and minimize byproduct formation. While specific literature on this exact substrate is emerging, the principles outlined here are derived from extensive experience with analogous pyrazole-carbaldehydes and foundational condensation reaction mechanisms.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing targeted solutions.

Question 1: I'm seeing a significant amount of a higher molecular weight byproduct in my Knoevenagel condensation with malononitrile. What is it and how can I prevent it?

Answer:

This is a classic issue in Knoevenagel condensations with highly reactive methylene compounds. The likely culprit is a Michael addition byproduct .

Causality: The initial Knoevenagel product is an electron-deficient alkene, making it a prime target for nucleophilic attack (a Michael acceptor). A second molecule of the deprotonated malononitrile (the Michael donor) can attack this alkene, leading to a 1,3-dinitrile adduct.

Strategies for Mitigation:

  • Control Stoichiometry: Use a strict 1:1 or a slight excess (1.05:1) of the pyrazole-carbaldehyde to the active methylene compound. This starves the reaction of the nucleophile once the initial condensation is complete.

  • Optimize Catalyst:

    • Weak Bases: Strong bases like sodium ethoxide can maintain a high concentration of the nucleophile, promoting the Michael addition. Switch to milder catalysts like piperidine, ammonium acetate, or sodium acetate[1].

    • Catalyst Loading: Use the minimum effective amount of catalyst (e.g., 5-10 mol%).

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start at room temperature or even 0 °C). Higher temperatures often accelerate side reactions.

  • Monitor Reaction Progress: Track the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC). Stop the reaction as soon as the aldehyde is consumed to prevent the subsequent Michael addition.

G Reactants Aldehyde + Malononitrile (Base Catalyst) Knoevenagel_Product Desired Knoevenagel Product (α,β-Unsaturated Nitrile) Reactants->Knoevenagel_Product Desired Pathway (Fast) Michael_Adduct Byproduct: Michael Adduct (Higher MW) Knoevenagel_Product->Michael_Adduct Side Reaction (Slower) Malononitrile + Malononitrile Anion

Caption: Desired vs. Side Reaction in Knoevenagel Condensation.

Question 2: My Aldol condensation reaction is giving a complex mixture of products and a low yield of the desired α,β-unsaturated ketone.

Answer:

Aldol reactions, especially "crossed" or "mixed" Aldol condensations, are notoriously difficult to control if not designed carefully[2][3]. The complexity arises from multiple possible reaction pathways.

Causality:

  • Self-Condensation: Both your pyrazole-carbaldehyde (which cannot self-condense as it has no α-hydrogen) and your ketone partner (if it has α-hydrogens) can react with themselves. The self-condensation of the ketone partner is often a major byproduct.

  • Multiple Enolates: If the ketone partner is unsymmetrical, it can form two different enolates, leading to regioisomeric products.

  • Reaction Reversibility: The initial Aldol addition is often reversible. If the subsequent dehydration (condensation) step is slow, the reaction may not be driven to completion, leaving a mixture of starting materials and the β-hydroxy adduct.

Strategies for Mitigation:

  • Directed Aldol Conditions:

    • Pre-form the Enolate: The most robust method is to pre-form the enolate of the ketone partner using a strong, non-nucleophilic base (e.g., Lithium Diisopropylamide, LDA) at low temperature (-78 °C). Then, slowly add the pyrazole-carbaldehyde to this solution. This ensures the ketone acts as the nucleophile and the aldehyde as the electrophile.

  • Optimize Reaction Conditions (Classical Conditions):

    • Choice of Base: For Claisen-Schmidt conditions (aldehyde with no α-hydrogens + enolizable ketone), a strong base like NaOH or KOH is often used to promote rapid and irreversible dehydration, which drives the reaction forward[4].

    • Temperature: Heating the reaction after the initial addition phase is often required to ensure complete dehydration to the conjugated enone[3][5].

    • Solvent: Protic solvents like ethanol or methanol are common for Claisen-Schmidt reactions.

Table 1: Troubleshooting Aldol Condensation Issues

IssueProbable CauseRecommended Solution
Low Conversion Reversible addition, insufficient dehydration.Increase temperature after initial addition; use a stronger base (e.g., NaOH).
Ketone Self-Condensation Ketone enolate attacks another ketone molecule.Use directed Aldol conditions (e.g., LDA); add aldehyde slowly to the base/ketone mixture.
Multiple Products Multiple enolates from unsymmetrical ketone.Use a symmetrical ketone or a ketone that can only form one enolate.
Dark/Tarry Mixture Aldehyde or product polymerization.Run at a lower temperature; decrease reaction time; ensure inert atmosphere.
Question 3: The reaction to form a Schiff base (imine) with a primary amine is sluggish and incomplete. What can I do?

Answer:

While imine formation seems straightforward, it is a reversible equilibrium reaction. Driving the reaction to completion requires shifting this equilibrium.

Causality: The reaction produces water as a byproduct. Under neutral or basic conditions, the accumulation of water can lead to the hydrolysis of the imine product back to the starting materials.

Strategies for Mitigation:

  • Water Removal (Le Châtelier's Principle):

    • Azeotropic Distillation: If the reaction is run in a suitable solvent like toluene or benzene, a Dean-Stark trap can be used to physically remove water as it forms.

    • Dehydrating Agents: Add a dehydrating agent that is compatible with the reactants, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å).

  • Catalysis: The reaction is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

    • Optimal pH: The pH must be carefully controlled. Too much acid will protonate the amine nucleophile, rendering it unreactive. A mildly acidic environment (pH 4-5) is often optimal. Catalysts like acetic acid or p-toluenesulfonic acid (pTSA) are common.

G Start Low Imine Yield Check_Water Is water being removed? Start->Check_Water Check_Catalyst Is an acid catalyst present? Check_Water->Check_Catalyst Yes Add_Dehydrant Action: Add molecular sieves or use a Dean-Stark trap. Check_Water->Add_Dehydrant No Add_Catalyst Action: Add catalytic amount of acetic acid or pTSA. Check_Catalyst->Add_Catalyst No Recheck Re-run and monitor by TLC/LC-MS Check_Catalyst->Recheck Yes Add_Dehydrant->Recheck Add_Catalyst->Recheck

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Validation of 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Fused Pyrano-Pyrazole Scaffold

In the landscape of modern medicinal chemistry, the fusion of distinct heterocyclic rings into a single molecular entity is a proven strategy for generating novel compounds with significant biological activity. The tetrahydropyrano[4,3-c]pyrazole scaffold is a prime example of such a privileged structure, combining the functionalities of the tetrahydropyran ring, a common motif in natural products, with the versatile pyrazole core.[1] Pyrazole derivatives are integral to numerous pharmaceuticals, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Consequently, the unambiguous synthesis and characterization of novel derivatives like 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde are of paramount importance for researchers in drug discovery.

This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the robust validation of this target molecule's synthesis. We will move beyond mere procedural descriptions to explore the underlying principles of ionization and fragmentation, empowering researchers to make informed analytical choices and interpret their data with confidence.

Synthetic Route Overview: A Plausible Pathway

Before validation, we must understand the synthesis. A common and effective method for constructing the pyrano[4,3-c]pyrazole core involves a multi-step sequence starting from commercially available materials. A plausible route, adapted from established literature, involves the initial condensation of a tetrahydropyranone with an oxalate derivative, followed by cyclization with hydrazine to form the pyrazole ring.[4]

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis cluster_2 Step 3: Reduction to Aldehyde A Tetrahydropyran-4-one + Diethyl Oxalate B Intermediate β-keto ester (2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl)acetate) A->B  Base (e.g., LiHMDS)  THF, -78 °C C Intermediate β-keto ester D Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole- 3-carboxylate C->D  Hydrazine Hydrate  Acetic Acid, Heat E Ester Intermediate F Target Molecule: 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole- 3-carbaldehyde E->F  1. DIBAL-H, -78 °C  2. Quench

Figure 1: Plausible synthesis of the target carbaldehyde.

Given this pathway, mass spectrometry is not merely a final check; it is an indispensable tool for confirming the successful formation of the β-keto ester intermediate, the cyclized pyrazole ester, and, ultimately, the target aldehyde, ensuring that each step has proceeded as intended.

Comparative Analysis of Mass Spectrometry Techniques

The choice of MS technique is critical and depends on the physicochemical properties of the analyte. For our target molecule, the primary contenders are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). High-Resolution Mass Spectrometry (HRMS) serves as a powerful enhancement to either platform.

TechniqueIonization MethodKey AdvantagesKey Considerations & ChallengesBest For
GC-MS Electron Ionization (EI)Excellent chromatographic separation for volatile compounds. Creates extensive, reproducible fragmentation patterns useful for library matching and structural elucidation.[5]Analyte must be volatile and thermally stable. High-energy EI can sometimes obliterate the molecular ion.[6]Purity assessment and initial structural confirmation if the molecule is stable to heat.
LC-MS Electrospray (ESI) / APCIAccommodates a wide range of polarities and thermally labile compounds. Soft ionization preserves the molecular ion ([M+H]⁺).[7]Aldehydes can have low proton affinity, leading to poor ionization.[6] May require adduct formation (e.g., [M+NH₄]⁺) for reliable detection.[8]Definitive molecular weight determination and MS/MS fragmentation studies.
HRMS ESI or EIProvides highly accurate mass measurements (<5 ppm). Allows for the determination of elemental composition, providing definitive confirmation of the chemical formula.[9][10]Higher instrument cost and maintenance.Unambiguous confirmation of elemental composition for intermediates and the final product.

Expert Recommendation: A dual-pronged approach is optimal. LC-MS, particularly with a high-resolution detector (LC-HRMS), should be the primary method for definitive molecular weight and formula confirmation due to the potential thermal lability of the fused ring system. GC-MS can serve as a valuable secondary method to assess purity and provide complementary fragmentation data if the compound proves sufficiently volatile and stable.

Predictive Fragmentation Analysis: The Key to Validation

The true power of MS in structural validation lies in analyzing fragmentation patterns. Based on established principles for pyrazoles and aldehydes, we can predict the fragmentation of 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde (Molecular Weight: 166.17 g/mol ).

GC-MS (Electron Ionization - EI) Fragmentation:

Under high-energy EI, we expect to see cleavage at multiple points. The fragmentation of the pyrazole ring itself is well-documented and typically involves two key processes: the expulsion of HCN and the loss of N₂.[11]

LC-MS/MS (Collision-Induced Dissociation - CID) Fragmentation:

In CID, we fragment the protonated molecule ([M+H]⁺, m/z 167.08). This even-electron species will fragment differently than the radical cation from EI, but key structural motifs will still direct the process. The loss of carbon monoxide (CO) from a protonated aldehyde is a common pathway.[12]

Predicted Ion (m/z)Proposed LossFragment Structure/DescriptionOriginating Technique
166.07[M]⁺•Molecular Ion (Radical Cation)GC-MS (EI)
167.08[M+H]⁺Protonated Molecular IonLC-MS (ESI)
139.07Loss of HCNCleavage of the pyrazole ringGC-MS / LC-MS/MS
138.08Loss of N₂HCleavage and rearrangement of pyrazole ringGC-MS
138.06Loss of CO from [M+H]⁺Loss of the aldehyde carbonyl groupLC-MS/MS
111.06Loss of C₂H₂O from [M+H]⁺Loss of aldehyde and adjacent carbonLC-MS/MS
85.06-Tetrahydropyran cation fragmentGC-MS / LC-MS/MS
67.04-Pyrazole cation fragmentGC-MS

This predictive table forms a self-validating system. Observing these specific mass losses provides strong, evidence-based confirmation that the desired ring structure and functional groups have been successfully synthesized.

Experimental Protocols

Protocol 1: LC-HRMS for Definitive Validation
  • Sample Preparation: Dissolve ~1 mg of the synthesized product in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid to promote protonation.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (Q-TOF or Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50 - 500.

    • Data Acquisition: Perform a full MS scan followed by data-dependent MS/MS scans on the top 3 most intense ions.

    • Collision Energy (for MS/MS): Use a stepped collision energy (e.g., 15, 25, 40 eV) to generate a rich fragmentation spectrum.

  • Data Analysis:

    • Extract the accurate mass for the peak corresponding to the product. Calculate the elemental composition and compare it to the theoretical formula (C₈H₁₀N₂O₂). The mass error should be < 5 ppm.

    • Analyze the MS/MS spectrum and compare the observed fragments to the predicted values in the table above.

Protocol 2: GC-MS for Purity Assessment and Orthogonal Validation
  • Sample Preparation: Dissolve ~1 mg of the product in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.

  • Chromatography:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Hold at 80°C for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometry (Quadrupole or Ion Trap):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 35 - 400.

  • Data Analysis:

    • Integrate the total ion chromatogram (TIC) to assess the sample's purity.

    • Examine the mass spectrum of the main peak. Look for the molecular ion (m/z 166) and characteristic fragments (e.g., loss of HCN, m/z 139) as predicted.

Validation Workflow: A Decision-Making Diagram

The following diagram illustrates a logical workflow for the comprehensive mass spectrometry validation of the synthesized product.

G start Crude Synthetic Product lcms Primary Analysis: LC-HRMS (ESI+) start->lcms check_mass Does [M+H]⁺ match theoretical exact mass (< 5 ppm)? lcms->check_mass analyze_msms Analyze MS/MS Fragmentation Pattern check_mass->analyze_msms Yes fail Synthesis Failed or Impure Product. Re-evaluate synthesis. check_mass->fail No compare_frags Do fragments match predicted losses (e.g., CO, HCN)? analyze_msms->compare_frags gcms Secondary Analysis: GC-MS (EI) for Purity compare_frags->gcms Yes compare_frags->fail No check_purity Is purity >95%? gcms->check_purity analyze_ei Analyze EI Fragmentation (Check for M⁺• and key fragments) check_purity->analyze_ei Yes check_purity->fail No, Purification Required pass Structure & Purity Confirmed analyze_ei->pass

Figure 2: Decision workflow for MS validation.

Conclusion

The validation of a novel synthetic product like 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde requires more than a single mass spectrum; it demands a methodical, multi-faceted analytical approach. By combining the strengths of LC-HRMS for definitive formula confirmation with GC-MS for orthogonal purity assessment, researchers can build an unassailable case for the identity and quality of their compound. The true expertise lies not in simply acquiring the data, but in predicting and interpreting the fragmentation patterns, which provides the deepest insight into the molecular structure. This guide provides the framework and the detailed protocols necessary to achieve that high level of scientific rigor, ensuring that subsequent biological and developmental studies are built on a foundation of validated, high-quality chemical matter.

References

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • Bernard, M. K. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. science24.com. Available at: [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • Guro-Gamerito, M. R., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. Available at: [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

  • Arbačiauskienė, E., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. PMC. Available at: [Link]

  • ResearchGate. (2025). A novel domino approach for synthesis of indolyl tetrahydropyrano[4,3-c]pyrazole derivatives as anticancer agents. Available at: [Link]

  • Aslam, N., et al. (2018). 4H-Pyrano[2,3-c]pyrazoles: a review. Semantic Scholar. Available at: [Link]

  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. Available at: [Link]

  • Witkowski, B., & Gierczak, T. (2013). Analysis of α-acyloxyhydroperoxy aldehydes with electrospray ionization-tandem mass spectrometry (ESI-MS(n)). PubMed. Available at: [Link]

  • ACS Publications. (2024). Rapid Exploration of Chemical Space by High-Throughput Desorption Electrospray Ionization Mass Spectrometry. Available at: [Link]

  • Bakšytė, U., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available at: [Link]

  • RSC Publishing. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Available at: [Link]

  • Frontiers. (n.d.). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

  • Mándi, A., & Kurtán, T. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

  • ResearchGate. (2025). Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Available at: [Link]

  • Vračko, M., et al. (2012). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. PubMed. Available at: [Link]

  • Google Patents. (n.d.). CN108546266B - Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid.
  • Beilstein Journals. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Available at: [Link]

  • PubMed. (2017). Synthesis, characterization and molecular docking studies of substituted 4-coumarinylpyrano[2,3-c]pyrazole derivatives as potent antibacterial and anti-inflammatory agents. Available at: [Link]

  • ACS Publications. (2016). Stereocontrolled Construction of Tetrahydropyrano[2,3-c]pyrazole Scaffold via an Organocatalyzed Formal [3 + 3] Annulation. Available at: [Link]

Sources

A Comparative Benchmarking Guide to the Photostability of 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Photostability in Modern Drug Discovery

In the landscape of contemporary drug development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability. Among the various stability challenges, photosensitivity—the propensity for a molecule to degrade upon exposure to light—presents a significant hurdle. This degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and altered pharmacokinetic profiles, thereby compromising both the safety and efficacy of a drug product. For researchers, scientists, and drug development professionals, a comprehensive understanding of a candidate molecule's photostability is not merely a regulatory requirement but a fundamental aspect of risk mitigation and rational drug design.

This guide provides an in-depth comparative analysis of the photostability of 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry due to its fused ring system that offers a rigid scaffold for pharmacophore presentation. Heterocyclic compounds are ubiquitous in pharmaceuticals, valued for their diverse biological activities.[1][2] The pyrazole moiety, in particular, is a versatile building block in drug design.[3][4][5]

Herein, we benchmark the photostability of this pyranopyrazole derivative against two structurally relevant, commercially available heterocyclic aldehydes: 1H-Pyrazole-3-carbaldehyde and 1-methyl-1H-pyrazole-4-carbaldehyde . This comparison will be framed within the context of a rigorous, simulated experimental protocol, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q1B guidelines for photostability testing.[3][6][7][8] By elucidating the experimental causality and presenting a framework for data-driven comparison, this guide aims to equip researchers with the insights necessary to navigate the challenges of photosensitivity in drug discovery.

Experimental Design & Rationale: A Self-Validating Approach

The cornerstone of a reliable photostability study is a well-designed experiment that is both reproducible and internally consistent. The protocol described herein is structured to not only quantify the degradation of the target compound and its alternatives but also to provide insights into the potential degradation pathways.

Selection of Comparator Compounds

The choice of comparator compounds is critical for a meaningful benchmarking study. We have selected:

  • 1H-Pyrazole-3-carbaldehyde: A simple, non-fused pyrazole aldehyde that serves as a foundational reference. Its stability, or lack thereof, will highlight the influence of the fused pyrano ring system on the photostability of the target compound.

  • 1-methyl-1H-pyrazole-4-carbaldehyde: This comparator introduces a methyl group on the pyrazole nitrogen, which may alter the electronic properties and, consequently, the photostability of the molecule. The different position of the aldehyde group also provides another point of comparison.

These compounds are readily available from commercial suppliers, facilitating the execution of such a comparative study.[9][10]

Forced Degradation Study: Unveiling Photosensitivity

A forced degradation study is an indispensable first step in assessing photostability.[6][11] It is designed to intentionally degrade the sample to a limited extent to ensure that the analytical method is "stability-indicating," meaning it can resolve the parent compound from its degradation products. This also provides a preliminary indication of the compound's photosensitivity.

The experimental workflow is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis A Prepare stock solutions (1 mg/mL) in methanol B Dilute to working concentration (100 µg/mL) in Acetonitrile:Water (50:50) A->B C Transfer to quartz cuvettes B->C D Expose to UV light (365 nm) in a photostability chamber C->D E Withdraw aliquots at defined time intervals (e.g., 0, 1, 2, 4, 8, 24h) D->E F Analyze by RP-HPLC with PDA detection E->F G Quantify remaining parent compound F->G H Identify major degradation products by LC-MS F->H G cluster_main Hypothetical Photodegradation Pathway A 2,4,6,7-Tetrahydropyrano[4,3-c] pyrazole-3-carbaldehyde B Excited State A->B hν (UV light) C Oxidation B->C [O] D 2,4,6,7-Tetrahydropyrano[4,3-c] pyrazole-3-carboxylic acid C->D E Further Degradation Products D->E

Caption: A simplified, hypothetical initial photodegradation pathway.

Conclusion and Future Directions

This comparative guide provides a comprehensive framework for assessing the photostability of 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde. The illustrative data highlights the significant impact that structural modifications, such as ring fusion and N-substitution, can have on the photostability of pyrazole-based heterocyclic aldehydes.

For drug development professionals, these findings underscore the importance of early and systematic photostability testing. The enhanced stability of the N-methylated pyrazole suggests a potential strategy for mitigating photosensitivity in related scaffolds.

Future work should focus on obtaining experimental data to validate these simulated results. Furthermore, detailed structural elucidation of the degradation products using techniques such as high-resolution mass spectrometry and NMR spectroscopy would provide definitive insights into the photodegradation mechanisms. A deeper understanding of these mechanisms will ultimately enable the rational design of more stable and effective drug candidates.

References

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996. [Link]

  • Exploring the mechanisms of H atom loss in simple azoles: Ultraviolet photolysis of pyrazole and triazole. The Journal of Chemical Physics. [Link]

  • Understanding ICH Photostability Testing. Q-Lab. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]

  • Aldehydes as powerful initiators for photochemical transformations. Beilstein Journal of Organic Chemistry. [Link]

  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics. [Link]

  • Photodegradation of the novel herbicide pyraclonil in aqueous solution: Kinetics, identification of photoproducts, mechanism, and toxicity assessment. Science of The Total Environment. [Link]

  • Photochemical Reactions of α,β-Unsaturated Carbonyl Compounds with Olefins. Journal of the American Chemical Society. [Link]

  • Derivatives of pyrazole-based compounds as prospective cancer agents. University of Pretoria. [Link]

  • A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Beilstein Journal of Organic Chemistry. [Link]

  • Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions. Chemistry – A European Journal. [Link]

  • ylmethyl)benzene (PPB): UV-VIS Absorption Spectra Investigation in Single and. Semantic Scholar. [Link]benzene-(PPB)%3A-UV-VIS-Absorption-Spectra-Al-Hamdani-Al-Shemary/b761001a415b22b62985f97905186b593683f120)

  • Heterocyclic Aldehydes Supplier & Distributors. Apollo Scientific. [Link]

  • Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate. [Link]

  • Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. PubChem. [Link]

  • Cycloaddition reactions| Photochemistry of olefins & alpha, beta-unsaturated ketones| Organic Chem. YouTube. [Link]

  • Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. Molecules. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. ICH. [Link]

  • comparative study for photostability of carbamazepine polymorphs by using Fourier-transformed reflection-absorption infrared spectroscopy and colorimetric measurement. PubMed. [Link]

  • Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. ResearchGate. [Link]

  • 5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid. Chemspace. [Link]

  • 1H-Pyrazole-5-carboxylic acid. PubChem. [Link]

  • Heterocycles in Medicinal Chemistry III. MDPI. [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advances in Engineering and Management. [Link]

  • Photochromic Evaluation of 3(5)-Arylazo-1H-pyrazoles. The Journal of Organic Chemistry. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel heterocyclic building blocks requires moving beyond generic safety data sheets to understand the fundamental chemical reactivity driving the hazards. In drug development, the integrity of your synthetic workflow is inextricably linked to the rigor of your safety protocols.

When handling 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde (CAS: 933752-21-7) , we are not merely managing a generic powder; we are manipulating a highly reactive electrophilic center housed on a lipophilic scaffold[1]. This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE), operational workflows, and disposal.

Mechanistic Hazard Assessment & Causality

To design an effective PPE strategy, we must first analyze the molecular structure and its biological causality:

  • Electrophilic Carbaldehyde Group: The aldehyde functional group is a potent electrophile. Upon contact with unprotected skin or respiratory mucosa, it can undergo nucleophilic attack by the primary amines of lysine residues in biological proteins, forming covalent Schiff base linkages[2]. This haptenization process is a primary driver for chemical sensitization, protein modification, and allergic contact dermatitis[3].

  • Lipophilic Core: The tetrahydropyrano-pyrazole ring system imparts significant lipophilicity to the molecule. This facilitates dermal absorption, allowing the molecule to permeate the lipid-rich stratum corneum of the skin and act as a carrier, delivering the reactive aldehyde deeper into biological tissues[4].

Because of these synergistic properties, standard "splash protection" is insufficient. A rigorous, self-validating barrier system is required to prevent both acute irritation and chronic sensitization, strictly adhering to the[5].

Core Personal Protective Equipment (PPE) Matrix

All quantitative data and equipment specifications required for handling this compound are summarized below.

PPE CategorySpecification / MaterialQuantitative StandardMechanistic Rationale
Hand Protection Nitrile (Double-gloved) 5 mil thickness, Breakthrough time > 240 minsPrevents dermal penetration of the lipophilic pyranopyrazole core; double-gloving ensures a secondary barrier against micro-tears.
Eye Protection Chemical Splash GogglesANSI Z87.1 certifiedProtects ocular mucosa from electrophilic aldehyde vapor and fine reactive dust particulates.
Respiratory Fume Hood (Primary)Face velocity 80-100 fpmCaptures aerosolized particulates during transfer, preventing respiratory Schiff base sensitization[5].
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexPrevents static discharge during powder transfer and mitigates secondary skin contact.

Operational Plan: Self-Validating Handling Protocol

A protocol is only as strong as its built-in verification mechanisms. The following step-by-step methodology incorporates self-validating checkpoints to ensure operational integrity before proceeding.

Step 1: Environmental Control Validation

  • Action: Conduct all operations inside a certified chemical fume hood.

  • Validation Checkpoint: Before opening the chemical vial, verify containment by checking the magnehelic gauge (must read between 0.4–0.6 inches of water) and use a Kimwipe to visually confirm inward directional airflow at the sash plane.

Step 2: PPE Integrity Validation

  • Action: Don flame-resistant lab coat, chemical splash goggles, and two pairs of nitrile gloves.

  • Validation Checkpoint: Perform the "roll and trap" inflation test on both pairs of nitrile gloves prior to donning. Trap air in the glove and roll the cuff tightly to verify the absence of micro-punctures.

Step 3: Anti-Static Material Transfer

  • Action: Weigh 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde using an anti-static zero-drift analytical balance.

  • Validation Checkpoint: Use an anti-static spatula. If static scatter occurs (powder jumping from the spatula), halt the process immediately. Discharge the static using a piezoelectric anti-static gun to prevent the aerosolization of the fine aldehyde powder.

Step 4: Solubilization and Reaction Setup

  • Action: Transfer the powder to a dry reaction vessel and seal it with a septum. Purge the system with an inert gas (N₂ or Ar). Add compatible anhydrous solvents (e.g., DCM, DMF) via a syringe to keep the system closed.

  • Validation Checkpoint: Ensure the bubbler indicates positive inert gas flow, confirming the system is sealed and preventing atmospheric moisture from interacting with the intermediate.

Spill Mitigation and Disposal Plan

In the event of a spill, the primary goal is to prevent the aldehyde from becoming airborne or contacting the skin. All disposal must be handled in accordance with guidelines outlined in[6].

Spill Response Methodology:

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand). Do not use paper towels, as the high surface area combined with a reactive organic compound poses a cross-contamination risk.

  • Chemical Neutralization: Treat the solid residue with a 10% sodium bisulfite ( NaHSO3​ ) solution.

    • Mechanistic Rationale: The bisulfite acts as a strong nucleophile, attacking the electrophilic carbaldehyde to form a water-soluble, non-volatile bisulfite adduct, effectively quenching the molecule's reactivity.

  • Collection: Scoop the neutralized slurry using a non-sparking polyethylene dustpan and transfer it to a hazardous waste container.

Disposal Plan:

  • Segregation: Segregate the waste into a designated "Halogenated/Non-Halogenated Organic Waste" carboy, depending on the reaction solvent used.

  • Labeling: Explicitly label the waste ticket with "Contains reactive aldehydes (Sensitizer)" to alert environmental health and safety (EHS) personnel[7].

Process Visualization

Workflow N1 1. Environmental Validation Verify Hood Flow (80-100 fpm) N2 2. PPE Validation Inflation Test Nitrile Gloves N1->N2 N3 3. Material Transfer Anti-Static Weighing N2->N3 N4 4. Solubilization Closed System Addition N3->N4 N5 Spill Detected? N4->N5 N6 Bisulfite Neutralization Quench Aldehyde Reactivity N5->N6 Yes N7 5. Waste Segregation EPA/RCRA Compliant Disposal N5->N7 No N6->N7

Operational workflow and safety checkpoints for handling reactive carbaldehydes.

References

  • Title: 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press (NCBI Bookshelf) URL: [Link]

  • Title: Chemical Reactivity and Skin Sensitization Potential for Benzaldehydes: Can Schiff Base Formation Explain Everything? Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde
Reactant of Route 2
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.